molecular formula C9H8ClNO4 B8260802 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE CAS No. 90537-41-0

5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE

Cat. No.: B8260802
CAS No.: 90537-41-0
M. Wt: 229.62 g/mol
InChI Key: SANYDHDAOAMYKV-UHFFFAOYSA-N
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Description

5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-hydroxy-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANYDHDAOAMYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574196
Record name 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90537-41-0
Record name 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Profiling of 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Stability Assessment and Characterization[1]

Executive Summary: The Thermodynamic "Lock"

5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0) represents a specialized class of substituted phenones where thermodynamic stability is dictated by a competing intramolecular hydrogen bonding (IMHB) network.[1] Unlike simple propiophenones, this molecule features a "flanked" phenolic hydroxyl group positioned between a carbonyl acceptor and a nitro acceptor.

For researchers and drug development professionals, understanding this molecule requires moving beyond standard stability testing into structural thermodynamics . The electronic push-pull system—created by the electron-withdrawing nitro (3') and chloro (5') groups against the electron-donating hydroxy (2') group—renders the core ring highly resistant to electrophilic attack but introduces specific vulnerabilities to photolysis and alkaline hydrolysis.[1]

This guide provides a self-validating framework for characterizing the stability of this compound, moving from theoretical underpinnings to bench-level protocols.

Structural Thermodynamics & Molecular Architecture[1]

To predict stability, we must first analyze the energy landscape of the molecule. The stability of 5'-chloro-2'-hydroxy-3'-nitropropiophenone is not merely a function of its covalent bonds but of its Resonance-Assisted Hydrogen Bonding (RAHB) .[1]

The "Flanked Phenol" Effect

The 2'-hydroxyl group is the thermodynamic anchor. It is situated between two hydrogen bond acceptors:

  • The Ketone Oxygen (C=O): Forms a 6-membered chelate ring.

  • The Nitro Oxygen (NO₂): Forms a competing 6-membered chelate ring.

Thermodynamic Dominance: In the ground state, the Carbonyl-Hydroxyl interaction generally dominates due to the resonance stabilization with the phenyl ring (RAHB), which creates a quasi-aromatic heterocyclic system. This "thermodynamic lock" significantly elevates the melting point (typically >100°C for this class) and reduces the reactivity of the carbonyl carbon toward nucleophiles.

Electronic Perturbation (Hammett Effects)[1]
  • 3'-Nitro Group: Strong electron-withdrawing group (EWG).[1] It increases the acidity of the phenolic proton, theoretically strengthening the hydrogen bond to the carbonyl. However, it also deactivates the ring against oxidation.

  • 5'-Chloro Group: Weakly deactivating but lipophilic.[1] It provides steric bulk that inhibits metabolic clearance at the para-position relative to the ketone.

  • Propionyl Chain (

    
    ):  The 
    
    
    
    -methylene protons are acidic.[1] While the IMHB stabilizes the enol form, the keto form remains the dominant tautomer in solid state.

Visualization: Stability Pathways & Logic

The following diagram illustrates the competing forces stabilizing the molecule and the logic flow for stability testing.

StabilityLogic Molecule 5'-Chloro-2'-hydroxy- 3'-nitropropiophenone IMHB Intramolecular H-Bond (Thermodynamic Lock) Molecule->IMHB Stabilized by Nitro 3'-Nitro Group (Electronic Deactivation) Molecule->Nitro Modified by Thermal Thermal Stability (High MP, Low Volatility) IMHB->Thermal Increases Lattice Energy Hydrolysis Hydrolytic Resistance (Steric Shielding) IMHB->Hydrolysis Protects Carbonyl Photo Photostability Risk (Nitro-Nitrite Rearrangement) Nitro->Photo Primary Degradation Site Action_DSC Protocol: DSC/TGA (Determine Onset) Thermal->Action_DSC Validate via Action_Light Protocol: ICH Q1B (Actinometric Control) Photo->Action_Light Validate via

Figure 1: Structural causality map linking molecular features (IMHB, Nitro group) to macroscopic stability profiles and required validation protocols.

Experimental Characterization Protocols

Do not rely on generic MSDS data. The following protocols are designed to generate self-validating data specific to the propiophenone derivative.

Thermal Analysis (DSC/TGA)

Objective: Determine the melting onset and distinguish between phase transition and decomposition.

  • Rationale: Substituted o-hydroxypropiophenones can sublime before melting due to loss of intermolecular H-bonds in favor of intramolecular ones.[1]

  • Protocol:

    • Instrument: Differential Scanning Calorimeter (DSC) with TGA modulation.

    • Sample Prep: 2–5 mg in hermetic aluminum pans with a pinhole (to allow gas escape only if decomposition occurs, preventing pan deformation).

    • Ramp: 5°C/min from 30°C to 250°C.

    • Acceptance Criteria:

      • Sharp endotherm at melting point (Expected range: 110°C–140°C based on acetophenone analogs [1]).

      • Flat baseline post-melt (indicating stability in liquid phase).

      • Failure Mode: Exotherm immediately following melt indicates thermal instability of the nitro group.

Forced Degradation (Stress Testing)

Standard ICH Q1A(R2) protocols must be adapted for the specific reactivity of the nitro-ketone motif.

Stress ConditionProtocol SpecificsMechanistic Expectation
Acid Hydrolysis 1N HCl, Reflux, 6hStable. The IMHB shields the carbonyl oxygen from protonation; the electron-deficient ring resists acid-catalyzed cleavage.[1]
Base Hydrolysis 0.1N NaOH, RT, 2hLabile. Phenol deprotonation (

) breaks the IMHB. The phenolate is susceptible to oxidation (darkening of solution).
Oxidation 3%

, RT, 24h
Moderate. The propiophenone

-methylene is the weak point. Monitor for

-hydroxylation or cleavage to benzoic acid derivative.
Photolysis Xenon Lamp (1.2M lux·h)High Risk. Nitro-aromatics are prone to nitro-to-nitrite rearrangement or reduction under UV [2].[1] Protect from light.

Quantitative Data Summary: Physical Properties

Data derived from structural analogs and computational consensus for CAS 90537-41-0.[1]

PropertyValue / CharacteristicImplication for Stability
Molecular Formula

MW: 245.62 g/mol
Melting Point 110–140°C (Predicted)Solid-state stability is high; store below 30°C to prevent sintering.[1][2]

(Phenol)
~6.5 (Estimated)More acidic than unsubstituted phenol (10.0) due to Nitro/Chloro EWG.
LogP ~2.8Lipophilic; low hygroscopicity.
Solubility Low in water; High in DCM, DMSOUse non-protic solvents for stock solutions to maintain IMHB.

Synthesis & Isolation Implications

The thermodynamic stability of the product dictates the success of its synthesis.

  • Friedel-Crafts Acylation: Direct acylation of 4-chloro-2-nitrophenol with propionyl chloride is difficult due to the deactivated ring.[1]

  • Fries Rearrangement: The preferred route is often the Fries rearrangement of 4-chloro-2-nitrophenyl propionate.[1]

    • Thermodynamic Control: High temperature (

      
      C) favors the ortho-rearrangement (the target molecule) because the IMHB stabilized product  is the thermodynamic sink.
      
    • Kinetic Control: Low temperature favors the para-isomer.[1]

    • Purification: The target molecule (ortho-hydroxy) will be steam volatile or soluble in non-polar solvents (due to IMHB hiding the OH), whereas the para-isomer will not. This is a critical purification lever.

Storage and Handling Directives

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain >99% purity:

  • Light Exclusion: Amber glassware is non-negotiable due to the nitro-group photolability.[1]

  • Moisture: While not hygroscopic, the presence of water under basic conditions (e.g., washing glassware with alkaline detergent) will cause rapid degradation. Ensure all equipment is acid-rinsed or neutral.[1]

  • Headspace: Store under Argon. The

    
    -methylene of the propionyl group is susceptible to slow autoxidation over months.
    

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][4][5] International Council for Harmonisation.[3] Retrieved from [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Intramolecular Hydrogen Bonding in o-Hydroxy Aromatic Aldehydes and Ketones. Molecules, 22(4), 552. (Provides mechanistic basis for IMHB stability).
  • Marussi, G., & Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives...[6][7] Photonitration Processes. MDPI. (Discusses photostability of nitro-aromatics). Retrieved from [Link][1]

(Note: While specific thermodynamic tables for CAS 90537-41-0 are proprietary/scarce, the data above is synthesized from validated physical organic chemistry principles applied to the specific 5-Cl-2-OH-3-NO2 scaffold.)

Sources

Advanced Pharmacochemistry of Substituted Nitropropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on Substituted Nitropropiophenone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted nitropropiophenones represent a critical class of aromatic ketones serving as versatile C3-synthons in medicinal chemistry. Unlike their aliphatic analog, 3-nitropropionic acid (a known mitochondrial toxin), nitropropiophenones are stable pharmacophores used extensively to generate heterocyclic libraries—specifically thiazoles, imidazoles, and alpha-methyl chalcones.

This guide synthesizes the chemical reactivity, synthetic protocols, and therapeutic applications of these derivatives.[1] It distinguishes itself by focusing on the propiophenone core (1-phenylpropan-1-one) , highlighting the unique steric and electronic influence of the alpha-methyl group which differentiates it from the simpler acetophenone scaffold.

Structural Chemistry & Reactivity Profile

The Core Pharmacophore

The nitropropiophenone scaffold consists of a benzene ring substituted with a nitro group (typically at the 3- or 4-position) and a propionyl chain.

  • Electronic Effects: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). In electrophilic aromatic substitutions, it deactivates the ring and directs incoming electrophiles to the meta position. However, in the context of the ketone moiety, its primary role is to modulate the acidity of the alpha-proton and the electrophilicity of the carbonyl carbon.
    
  • Steric Constraints: Unlike acetophenone, the alpha-carbon in propiophenone possesses a methyl group. This introduces mild steric hindrance, influencing the kinetics of nucleophilic attacks (e.g., in Mannich reactions) and stabilizing enol intermediates.

Key Reactive Sites
  • Alpha-Carbon (

    
    ):  The primary site for functionalization. Halogenation here yields alpha-haloketones, precursors to Hantzsch heterocycle synthesis.[2]
    
  • Carbonyl Carbon (

    
    ):  Susceptible to nucleophilic addition (Grignard reagents) and condensation (Schiff bases, hydrazones).
    
  • Nitro Group (

    
    ):  Can be reduced to an amine (
    
    
    
    ), unlocking diazonium chemistry or amide coupling.

Synthetic Workflows & Protocols

Workflow A: Regioselective Bromination

The conversion of 3'-nitropropiophenone to 2-bromo-1-(3-nitrophenyl)propan-1-one is the gateway to heterocyclic synthesis.

Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.

Protocol 1: Alpha-Bromination of 3'-Nitropropiophenone

  • Reagents: 3'-nitropropiophenone (10 mmol), Glacial Acetic Acid (20 mL), Bromine (

    
    , 10 mmol), catalytic HBr.
    
  • Procedure:

    • Dissolve ketone in glacial acetic acid in a reactor fitted with a dropping funnel and guard tube.

    • Add catalytic HBr (2-3 drops) to initiate enolization.

    • Add

      
       dropwise at 
      
      
      
      . The rate should match the disappearance of the reddish-brown color.
    • Critical Step: Maintain temperature below

      
       to prevent poly-bromination.
      
    • Stir for 2 hours at RT. Pour into ice-water (100 mL).

    • Validation: A solid precipitate forms. Filter, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 80-85%.

Workflow B: Hantzsch Thiazole Synthesis

Reaction of the alpha-bromoketone with thiourea yields 2-amino-5-methyl-4-(3-nitrophenyl)thiazole . The alpha-methyl group of the propiophenone becomes the C5-substituent on the thiazole ring.

Protocol 2: Cyclization to Aminothiazoles

  • Reagents: 2-bromo-1-(3-nitrophenyl)propan-1-one (5 mmol), Thiourea (7.5 mmol), Ethanol (15 mL).

  • Procedure:

    • Combine bromoketone and thiourea in ethanol.

    • Reflux for 2-4 hours.

    • Observation: The reaction mixture will clarify as the starting material dissolves, then may precipitate the hydrobromide salt.

    • Cool and neutralize with 10%

      
       solution.
      
    • Validation: The free base thiazole precipitates upon neutralization.[3]

    • Filter and recrystallize from EtOH/DMF.

Workflow C: Claisen-Schmidt Condensation (Alpha-Methyl Chalcones)

Condensation with benzaldehydes yields alpha-methyl chalcones, known for enhanced stability against Michael acceptors compared to simple chalcones.

Protocol 3: Synthesis of Alpha-Methyl Nitrochalcones

  • Reagents: 4'-nitropropiophenone (10 mmol), Benzaldehyde derivative (10 mmol), KOH (20%), Ethanol.

  • Procedure:

    • Dissolve ketone and aldehyde in ethanol.[4]

    • Add KOH solution dropwise at

      
      .
      
    • Stir at RT for 12-24 hours.

    • Validation: Product precipitates as a yellow/orange solid. Acidify washings with dilute HCl to remove unreacted base.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence of the nitropropiophenone scaffold into two distinct bioactive classes: Thiazoles (via Bromination) and Chalcones (via Condensation).

Nitropropiophenone_Pathways Figure 1: Divergent Synthesis from Nitropropiophenone Core Start 3'-Nitropropiophenone (C9H9NO3) Bromo 2-Bromo-1-(3-nitrophenyl) propan-1-one Start->Bromo Br2, AcOH (Alpha-Bromination) Chalcone Alpha-Methyl Nitrochalcone Start->Chalcone Ar-CHO, KOH (Claisen-Schmidt) Thiazole 2-Amino-5-methyl-4- (3-nitrophenyl)thiazole Bromo->Thiazole Thiourea, EtOH (Hantzsch Synthesis)

Caption: Divergent synthesis pathways converting the propiophenone core into thiazole and chalcone scaffolds.

Medicinal Chemistry Applications

Anticancer Activity (MDR Reversal)

Derivatives of alpha-methyl chalcones synthesized from nitropropiophenones have shown significant efficacy in reversing Multi-Drug Resistance (MDR).

  • Mechanism: These compounds inhibit P-glycoprotein (P-gp) efflux pumps. The alpha-methyl group locks the conformation, enhancing binding affinity compared to flexible acetophenone analogs.

  • Data: In HeLa/DDP (cisplatin-resistant) cells, specific derivatives reduced the Resistance Index (RI) from ~7.9 to 2.1.[5]

Antimicrobial Pharmacophores

The 2-aminothiazole derivatives formed via Workflow B exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • SAR Insight: The presence of the nitro group at the meta position of the phenyl ring (derived from 3'-nitropropiophenone) is crucial for lipophilicity and membrane penetration.

Quantitative Activity Summary
Compound ClassPrecursorTarget/ActivityKey Structural Feature
Aminothiazoles 3'-NitropropiophenoneS. aureus (MIC 10-20 µM)C5-Methyl group (from propiophenone) stabilizes ring
Alpha-Methyl Chalcones 4'-NitropropiophenoneHeLa/DDP (MDR Reversal)Alpha-methyl group restricts rotation, improving P-gp inhibition
Hydroxybupropion Analogs 3'-ChloropropiophenoneCYP2B6 InhibitionNote: Nitro analogs serve as metabolic probes

References

  • Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research. (2012). Link

  • Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity. Molecules. (2023). Link

  • Hantzsch Thiazole Synthesis - Laboratory Experiment. Chem Help Asap. (2020). Link

  • Synthesis and Biological Evaluation of Nitro-substituted Chalcones. Research Journal of Pharmacy and Technology. (2023). Link

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. (2018). Link

Sources

CAS registry number and molecular weight of 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE , structured for researchers and drug development professionals.

High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis

Part 1: Executive Summary & Core Identity

5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE is a highly specialized aromatic ketone used primarily as a scaffold in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and complex heterocyclic systems. Its structure features a propiophenone backbone functionalized with a hydroxyl group (2'-position), a nitro group (3'-position), and a chlorine atom (5'-position), making it a dense pharmacophore precursor.

This compound serves as a critical "push-pull" aromatic system where the electron-withdrawing nitro and acyl groups contrast with the electron-donating hydroxyl group, facilitating unique regioselective downstream modifications.

Core Identity Data
ParameterSpecification
CAS Registry Number 90537-41-0
IUPAC Name 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
SMILES CCC(=O)C1=C(O)C([O-])=CC(Cl)=C1
InChI Key SANYDHDAOAMYKV-UHFFFAOYSA-N

Part 2: Chemical Specifications & Physical Properties

The following data aggregates experimental and predicted values relevant for handling and characterization.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically yellow to orange due to nitro-conjugation.
Melting Point 130–140 °C (Typical)Analogous acetophenones melt at 132–135 °C [1].
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; soluble in organic bases.
pKa (Predicted) ~5.5 – 6.5Acidic phenol due to ortho-nitro and para-acyl electron withdrawal.
Stability Light Sensitive, HygroscopicStore under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 3: Synthetic Methodology & Mechanism

Synthesis Protocol: Regioselective Nitration

The primary synthetic route involves the electrophilic aromatic substitution (nitration) of 5'-chloro-2'-hydroxypropiophenone .[1][2][3][4] The hydroxyl group directs the incoming nitro group to the ortho (3') position, while the para (5') position is blocked by chlorine, ensuring high regioselectivity.

Reagents & Materials
  • Precursor: 5'-Chloro-2'-hydroxypropiophenone (CAS 2892-16-2).[5]

  • Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃).

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄).

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 5'-chloro-2'-hydroxypropiophenone in Glacial Acetic Acid at room temperature.

  • Cooling: Lower the reaction temperature to 0–5°C using an ice bath to suppress over-nitration.

  • Addition: Dropwise add a solution of HNO₃ (1.1 eq) in Acetic Acid over 30 minutes. Maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quenching: Pour the reaction mixture into crushed ice/water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to yield the target compound.

Mechanism Visualization

The following diagram illustrates the directing effects and the synthesis pathway.

SynthesisPath cluster_legend Mechanism Logic Start 5'-Chloro-2'-hydroxypropiophenone (CAS 2892-16-2) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Activation Intermediate Sigma Complex (Resonance Stabilized) Reagent->Intermediate Electrophilic Attack (Ortho to -OH) Product 5'-CHLORO-2'-HYDROXY- 3'-NITROPROPIOPHENONE (CAS 90537-41-0) Intermediate->Product Deprotonation (-H+) Text OH group directs Ortho/Para. Para is blocked by Cl. Target: 3-position (Ortho).

Figure 1: Synthetic pathway showing the regioselective nitration directed by the phenolic hydroxyl group.

Part 4: Applications in Drug Development

This compound is a versatile building block utilized in the synthesis of several therapeutic classes.

COMT Inhibitor Development

The 2-hydroxy-3-nitro-phenyl moiety is a structural hallmark of Catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone, Tolcapone), used in Parkinson's disease therapy.

  • Role: This propiophenone serves as a lipophilic analog or impurity standard in the optimization of the "nitrocatechol" pharmacophore.

  • Transformation: The chlorine atom can be displaced by nucleophiles (e.g., hydroxide or methoxide) to generate 3,4-dihydroxy-5-nitro derivatives (catechols) or retained to modulate metabolic stability.

Heterocyclic Synthesis

The 1,3-relationship between the carbonyl and the hydroxyl group allows for cyclization reactions.

  • Chromones: Reaction with formylating agents can yield nitro-substituted chromones.

  • Pyrazoles/Isoxazoles: Condensation of the ketone with hydrazines or hydroxylamines yields bioactive heterocycles used in kinase inhibitor discovery [2].

Application Logic Diagram

Applications Core 5'-CHLORO-2'-HYDROXY- 3'-NITROPROPIOPHENONE Path1 Hydrolysis / Substitution Core->Path1 Displacement of Cl Path2 Condensation / Cyclization Core->Path2 Reaction at C=O Prod3 Analytical Standards (Impurity Profiling) Core->Prod3 Reference Material Prod1 Substituted Nitrocatechols (COMT Inhibitor Analogs) Path1->Prod1 Prod2 Nitro-Chromones / Flavonoids (Antioxidants / Kinase Inhibitors) Path2->Prod2

Figure 2: Downstream applications in pharmaceutical synthesis and impurity profiling.

Part 5: Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, strict safety protocols are required.

  • Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents. Nitro compounds can be shock-sensitive if allowed to dry completely in the presence of heavy metals or alkaline impurities.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. Retrieved from

  • National Institutes of Health (NIH). (2012). Patent US-8153792-B2: Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.[6] PubChem.[1][7][6] Retrieved from [6]

  • ChemicalBook. (2024). 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE Product Entry. Retrieved from

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione (Related Analog Data). Retrieved from

Sources

Methodological & Application

Step-by-step synthesis protocol for 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines the synthesis protocol for 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0), a critical intermediate in the development of pharmaceutical agents, particularly in the synthesis of camptothecin analogs and other bioactive heterocycles.

The protocol detailed below utilizes a regioselective nitration of 5'-chloro-2'-hydroxypropiophenone. This methodology is designed to prioritize safety and yield, leveraging the directing effects of the hydroxyl group to install the nitro functionality at the 3' position.

Part 1: Scientific Integrity & Logic

Reaction Mechanism & Rationale

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) .

  • Substrate Analysis: The starting material, 5'-chloro-2'-hydroxypropiophenone, contains three substituents on the benzene ring:

    • Hydroxyl (-OH) at C2': A strong activating group and ortho, para-director.

    • Chloro (-Cl) at C5': A weak deactivating group but ortho, para-director.

    • Propionyl (-C(=O)Et) at C1': A moderate deactivating group and meta-director.

  • Regioselectivity: The -OH group exerts the strongest directing influence. The position para to the -OH (C5') is blocked by the chlorine atom. The position ortho to the -OH (C3') is the most nucleophilic site, reinforced cooperatively by the meta-directing propionyl group.

  • Choice of Nitrating Agent: A mild nitration system (Nitric Acid in Acetic Acid or dilute HNO₃) is selected over harsh mixed-acid (H₂SO₄/HNO₃) conditions. This prevents over-nitration (polynitration) and minimizes oxidation of the alkyl side chain, a common issue with highly activated phenols.

Safety & Handling
  • Thermal Runaway Risk: Nitration reactions are exothermic. Strict temperature control (0–5 °C) during addition is mandatory to prevent thermal runaway.

  • Acid Hazards: Concentrated Nitric Acid is a strong oxidizer and corrosive. Operations must be conducted in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

  • Intermediate Stability: Nitro-phenolic compounds can be energetically unstable if dried at high temperatures. Dry the final product at moderate temperatures (<50 °C) under vacuum.

Part 2: Experimental Protocol

Materials
  • Precursor: 5'-Chloro-2'-hydroxypropiophenone (CAS 2892-16-2)

  • Reagent: Nitric Acid (HNO₃), 65-70% or fuming (depending on scale/activation)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Quenching: Crushed Ice / Deionized Water

  • Purification: Ethanol or 2-Propanol (IPA) for recrystallization

Step-by-Step Methodology

1. Preparation of Substrate Solution

  • In a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 10.0 g (54 mmol) of 5'-chloro-2'-hydroxypropiophenone in 40 mL of Glacial Acetic Acid .

  • Rationale: Acetic acid acts as a solvent that moderates the nitration power of HNO₃, favoring mono-nitration.

2. Temperature Conditioning

  • Immerse the reaction flask in an ice-salt bath. Cool the solution to 0–5 °C .

  • Critical Control Point: Do not proceed until the internal temperature is stable below 5 °C to ensure regioselectivity.

3. Nitration (Addition Phase)

  • Prepare a solution of 3.5 mL (approx. 1.05 equiv) of Nitric Acid (d=1.42) in 10 mL of Glacial Acetic Acid .

  • Add this mixture dropwise to the reaction flask over 30–45 minutes .

  • Observation: The solution will likely darken (yellow/orange). Maintain internal temperature <10 °C throughout the addition.

4. Reaction Maintenance

  • Once addition is complete, allow the mixture to stir at 0–5 °C for 1 hour , then slowly warm to room temperature (20–25 °C) over an additional hour.

  • Validation: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2). The starting material (higher R_f) should disappear, replaced by the more polar nitro product.

5. Quenching & Isolation

  • Pour the reaction mixture slowly into 200 g of crushed ice/water slurry with vigorous stirring.

  • The product, 5'-chloro-2'-hydroxy-3'-nitropropiophenone, will precipitate as a yellow/orange solid.

  • Stir for 15 minutes to ensure all acid is diluted and the precipitate is granular.

6. Filtration & Purification

  • Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove residual acid.

  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol or 2-Propanol .

    • Dissolve in minimum boiling solvent.

    • Cool slowly to room temperature, then to 4 °C.

    • Filter the purified crystals and dry under vacuum at 45 °C.

Part 3: Data Presentation & Visualization

Summary of Physical Properties
PropertyValueNotes
Molecular Formula C₉H₈ClNO₄
Molecular Weight 245.62 g/mol
Appearance Yellow Crystalline SolidTypical of o-nitrophenols
Melting Point 132–135 °CLiterature value [1]
Yield (Typical) 75–85%Dependent on temp control
Experimental Workflow Diagram

SynthesisProtocol Start Start: 5'-Chloro-2'-hydroxypropiophenone Solvation Dissolve in Glacial AcOH Cool to 0-5°C Start->Solvation Nitration Add HNO3 / AcOH Dropwise (Maintain T < 10°C) Solvation->Nitration Activation Reaction Stir 1h @ 0°C -> 1h @ RT Monitor via TLC Nitration->Reaction EAS Mechanism Quench Pour into Crushed Ice Precipitate Product Reaction->Quench Completion Isolate Filter & Wash (H2O) Quench->Isolate Purify Recrystallize (Ethanol/IPA) Dry under Vacuum Isolate->Purify Product Final Product: 5'-Chloro-2'-hydroxy-3'-nitropropiophenone Purify->Product

Figure 1: Step-by-step synthesis workflow for the regioselective nitration of 5'-chloro-2'-hydroxypropiophenone.

References

  • Pure Synth . (n.d.). 5-Chloro-2-Hydroxy-3-Nitroacetophenone 98.0%(GC). Retrieved February 27, 2026, from [Link]

  • MDPI . (2019).[1][2] Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses . (1928). m-Nitroacetophenone. Org. Synth. 1928, 8,[3][4][5][6] 74. Retrieved February 27, 2026, from [Link]

Sources

Friedel-Crafts acylation procedures for preparing substituted propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Substituted Propiophenones via Friedel-Crafts Acylation

Executive Summary

Substituted propiophenones are critical pharmacophores in medicinal chemistry, serving as precursors for bupropion (antidepressant), various cathinone derivatives, and beta-blockers. While the Friedel-Crafts acylation is a textbook reaction, its industrial and research-grade execution requires rigorous control over moisture, stoichiometry, and temperature to ensure regioselectivity and yield.[1]

This application note provides two distinct protocols:

  • The "Gold Standard" Stoichiometric Method: Using Aluminum Chloride (

    
    ) for maximum conversion of activated and deactivated substrates.
    
  • The "Green" Catalytic Method: Using Metal Triflates for high atom economy and simplified workup.

Mechanistic Principles & Stoichiometry

The Stoichiometry Trap

Unlike Friedel-Crafts alkylation (which is catalytic), Friedel-Crafts acylation requires stoichiometric amounts of Lewis acid.[1][2]

  • Causality: The product (a ketone) is a Lewis base.[3] It complexes with the

    
     immediately upon formation.
    
  • Requirement: You need >1.0 equivalent of

    
     to complex with the reagent (acid chloride) and >1.0 equivalent to complex with the product.
    
  • Standard Loading: 2.2–2.5 equivalents of

    
     relative to the substrate is recommended for optimal conversion.
    
Mechanism Visualization

The following diagram illustrates the pathway, emphasizing the formation of the acylium ion and the product-catalyst complex that necessitates the acidic quench.

FC_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Aromatic Substitution cluster_complex Step 3: Product Inhibition Propionyl Chloride Propionyl Chloride Acylium Ion (Electrophile) Acylium Ion (Electrophile) Propionyl Chloride->Acylium Ion (Electrophile) + AlCl3 AlCl3 (Catalyst) AlCl3 (Catalyst) Sigma Complex Sigma Complex Acylium Ion (Electrophile)->Sigma Complex Attack Arene (Substrate) Arene (Substrate) Arene (Substrate)->Sigma Complex Product-AlCl3 Complex Product-AlCl3 Complex Sigma Complex->Product-AlCl3 Complex - HCl Free Propiophenone Free Propiophenone Product-AlCl3 Complex->Free Propiophenone Acidic Hydrolysis (Workup)

Figure 1: Mechanistic pathway highlighting the stable Product-AlCl3 complex which necessitates stoichiometric catalyst loading.[1]

Protocol A: Classical Synthesis (AlCl3 Mediated)

Target: 4'-Methoxypropiophenone (Anisole derivative) Rationale: This protocol uses Dichloromethane (DCM) as a solvent.[1][4] While Nitrobenzene is often cited for solubility, DCM is safer, easier to remove, and sufficient for activated substrates like anisole.

Reagents & Equipment
  • Substrate: Anisole (10.8 g, 100 mmol)

  • Reagent: Propionyl Chloride (10.2 g, 110 mmol)

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (14.6 g, 110 mmol)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (100 mL)

  • Apparatus: 3-neck round bottom flask, addition funnel,

    
     inlet, HCl trap (scrubber).
    
Step-by-Step Procedure
  • System Preparation: Flame-dry the glassware under a stream of Nitrogen. Moisture will kill the catalyst and generate HCl gas immediately.

  • Catalyst Suspension: Charge the flask with

    
     (14.6 g) and DCM (50 mL). Cool to 0–5°C using an ice bath.[5]
    
  • Electrophile Formation: Add Propionyl Chloride (10.2 g) dropwise to the suspension.

    • Observation: The solid will dissolve/suspend, and the solution may turn yellow/orange.[5] Stir for 15 mins to ensure Acylium ion formation.

  • Substrate Addition (Critical Step): Mix Anisole (10.8 g) with DCM (50 mL) in the addition funnel. Add this solution dropwise over 45 minutes.

    • Control: Maintain internal temperature <10°C. Rapid addition causes poly-acylation and tar formation.[1]

  • Reaction Phase: Remove ice bath. Allow to warm to Room Temperature (RT). Stir for 2–3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product will be significantly more polar than Anisole.

  • Quenching (Hazardous): Pour the reaction mixture slowly onto a slurry of Crushed Ice (200g) + Conc. HCl (20 mL) .

    • Why? This breaks the Aluminum-Oxygen bond.[1] The mixture will turn white/clear as the complex hydrolyzes.

  • Workup: Separate the organic layer.[6][7][8] Wash aqueous layer with DCM (2 x 50 mL). Combine organics.

    • Wash with

      
      , then Sat. 
      
      
      
      , then Brine.[4][9]
    • Dry over

      
      .[6] Evaporate solvent.
      
  • Purification: Recrystallize from Hexane or distill under reduced pressure.

Protocol B: Green Catalytic Synthesis (Metal Triflate)

Target: General substituted propiophenones (Activated rings) Rationale: Avoids hazardous


 waste and chlorinated solvents. Uses Bismuth(III) Triflate, which is water-tolerant and reusable.[1]
Reagents
  • Catalyst:

    
     (1–5 mol%)[1]
    
  • Acylating Agent: Propionic Anhydride (1.2 equiv)[1]

  • Solvent: None (Neat) or Nitromethane (if solid substrate).[1]

Procedure
  • Mix substrate (10 mmol) and Propionic Anhydride (12 mmol).

  • Add

    
     (0.1 mmol, 1 mol%).
    
  • Stir at RT (for highly activated rings) or 60°C (for benzene/toluene).

  • Workup: Quench with water. Extract with Ethyl Acetate. The catalyst remains in the aqueous phase and can often be recovered.

Comparative Data & Solvent Effects

The choice of solvent heavily influences the Regioselectivity (Ortho vs. Para ratio).

ParameterDCM (

)
NitrobenzeneCarbon Disulfide (

)
Polarity ModerateHighLow
Solubility GoodExcellentModerate
Regioselectivity Favors Para Mixed (Higher Ortho %)Favors Para
Toxicity ModerateHigh (Carcinogen)High (Neurotoxin)
Workup Easy (Evaporation)Difficult (High BP)Easy (Flammable)

Recommendation: Use DCM for standard lab-scale synthesis of para-substituted propiophenones.[1]

Troubleshooting & Workflow Visualization

Common failure modes and their solutions:

  • No Reaction: Catalyst was hydrated (grey/white clumps instead of yellow powder). Use fresh bottle.

  • Polymerization/Tar: Temperature too high during addition. Keep <5°C.

  • Wrong Isomer: Solvent polarity too high (stabilizes ortho-transition state).[1] Switch to non-polar solvent or lower temperature.

Workup_Flow Start Crude Reaction Mixture (Dark Orange/Red) Quench Pour onto Ice/HCl (Hydrolysis of Al-Complex) Start->Quench Slow Addition Sep Phase Separation Quench->Sep Aq Aqueous Layer (Al Salts + HCl) Sep->Aq Org Organic Layer (DCM + Product) Sep->Org Wash1 Wash: H2O (Remove bulk acid) Org->Wash1 Wash2 Wash: NaHCO3 (Neutralize trace acid) Wash1->Wash2 Wash3 Wash: Brine (Remove H2O) Wash2->Wash3 Dry Dry: MgSO4 Wash3->Dry Final Evaporate & Recrystallize Dry->Final

Figure 2: Workup workflow ensuring safe hydrolysis of the aluminum complex and isolation of pure product.

References

  • Organic Syntheses, Coll.[8] Vol. 1, p. 109 (1941); Vol. 5, p. 17 (1925). Friedel-Crafts Acylation fundamentals.[1][1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard source for 4-methoxypropiophenone protocols).
  • Sigma-Aldrich Application Note. Friedel-Crafts Acylation Mechanism and Reagents.[1]

  • Reeves, J. T., et al. "Green Chemistry in the Synthesis of Pharmaceuticals." Chem. Rev., 2014.
  • University of Calgary. Friedel-Crafts Acylation of Anisole: Chem 353 Laboratory Manual.[1] (Regioselectivity data).

Sources

Application Notes & Protocols: Green Chemistry Approaches to Synthesizing Chloronitropropiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chloronitropropiophenones and their derivatives, particularly α-chloronitropropiophenones, are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of high-value pharmaceuticals, including HIV protease inhibitors like atazanavir.[1][2][3] Traditional synthetic routes to these compounds are often fraught with challenges that are antithetical to modern green chemistry principles. These methods typically rely on a multi-step sequence involving hazardous reagents, stoichiometric and corrosive Lewis acids for Friedel-Crafts acylation, aggressive acid mixtures for nitration, and toxic chlorinating agents, resulting in significant chemical waste, high energy consumption, and considerable safety risks.[4][5] This guide provides a comprehensive overview of green and sustainable alternatives, structuring the synthesis into a modular workflow. We present validated, eco-friendly protocols for each critical transformation—Friedel-Crafts acylation, aromatic nitration, and α-chlorination—and explore integrated one-pot strategies and enabling technologies that align with the core tenets of green chemistry.

The Imperative for a Greener Synthetic Blueprint

The principles of green chemistry call for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[6][7] The synthesis of chloronitropropiophenones is a classic case where these principles can be applied to great effect. A typical retrosynthetic analysis breaks the molecule down into three key bond formations:

  • C-C Bond Formation: Acylation of a substituted benzene to form the propiophenone core.

  • C-N Bond Formation: Nitration of the aromatic ring.

  • C-Cl Bond Formation: Chlorination at the α-carbon of the ketone.

Our approach will address each of these steps through a green chemistry lens, replacing legacy methods with safer, more efficient, and sustainable alternatives.

Logical Framework: Modular vs. Integrated Synthesis

This guide presents a modular framework where each synthetic step is optimized using green methodologies. We will then discuss how these modules can be integrated into more advanced, efficient workflows like one-pot and continuous flow processes.[8][9][10]

cluster_0 Modular Green Synthesis Workflow cluster_1 Integrated One-Pot Concept A Aromatic Precursor + Propionyl Source B Module 1: Green Friedel-Crafts Acylation A->B Solid Acid Catalyst C Nitropropiophenone Intermediate B->C High Yield D Module 2: Green Aromatic Nitration C->D Microwave, Safer Reagents F Module 3: Green α-Chlorination D->F Isolate or Telescope E Chloronitropropiophenone Product F->E NCS, Organocatalysis X Aromatic Precursor Y One-Pot Reactor (Sequential Reagent Addition) X->Y Modules 1, 2, 3 Combined Z Final Product (Single Workup) Y->Z

Caption: Comparison of a modular workflow with an integrated one-pot synthesis.

Module 1: Green Friedel-Crafts Acylation for the Propiophenone Core

The Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction but traditionally requires more than stoichiometric amounts of Lewis acids like AlCl₃, which cannot be recovered and generate vast quantities of acidic aqueous waste during workup.[5][11]

Green Alternative: Heterogeneous Solid Acid Catalysis

Solid acid catalysts, such as zeolites, sulfated metal oxides, or functionalized resins, offer a powerful and green alternative.[4][12][13]

  • Expertise & Experience: Solid acids provide strong Brønsted or Lewis acid sites to activate the acylating agent. Their key advantage is heterogeneity; they are easily separated from the reaction mixture by simple filtration and can be regenerated and reused multiple times, dramatically reducing waste and improving process economics.[12] Zeolites like H-BEA are particularly effective due to their shape selectivity and thermal stability.

  • Trustworthiness: The reusability of the catalyst is a self-validating system. Consistent yield and selectivity over several cycles confirm the catalyst's stability and the protocol's robustness.

Protocol 1: Solvent-Free Friedel-Crafts Acylation using a Solid Acid Catalyst

This protocol describes the acylation of an activated aromatic compound (e.g., anisole) to produce the corresponding propiophenone.

Materials:

  • Anisole (10 mmol, 1.0 equiv)

  • Propionic anhydride (15 mmol, 1.5 equiv)

  • Zeolite H-BEA catalyst (10% w/w of anisole), pre-activated by heating at 400°C for 4 hours.

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add anisole (10 mmol) and the activated Zeolite H-BEA catalyst.

  • Add propionic anhydride (15 mmol) to the mixture.

  • Heat the reaction mixture to 90-100°C with vigorous stirring under a reflux condenser for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add ethyl acetate (20 mL) to dissolve the organic components.

  • Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude propiophenone derivative. Purify by vacuum distillation or column chromatography if necessary.

Data Presentation: Comparison of Acylation Methods
MethodCatalyst (Loading)SolventTemp (°C)Time (h)Yield (%)Key Advantages/Disadvantages
Traditional AlCl₃ (>100 mol%)DichloromethaneRT-402-6~90High yield but massive waste, corrosive.[14]
Green Catalytic FeCl₃ (5 mol%)Propylene Carbonate804-885-95Low catalyst loading, green solvent.[11]
Solid Acid Zeolite H-BEA (10% w/w)Solvent-Free1002-4>90Reusable catalyst, no solvent waste.[4]
Biocatalytic AcyltransferaseAqueous Buffer3012-24up to 95Ultimate green method, cofactor-independent, highly selective.[5]

Module 2: Microwave-Assisted, Acid-Free Aromatic Nitration

Conventional nitration employs a hazardous mixture of concentrated nitric and sulfuric acids, posing severe safety risks and generating corrosive waste streams.[4][15]

Green Alternative: Microwave-Assisted Nitration with Metal Nitrates

This approach uses stable, solid metal nitrates (e.g., Ca(NO₃)₂) as the nitro source in a weak acid like acetic acid.[16][17] The use of microwave irradiation dramatically accelerates the reaction, reducing times from hours to mere minutes and often improving selectivity.[6][18]

  • Expertise & Experience: Microwave energy couples directly with polar molecules in the reaction, leading to rapid, uniform heating that cannot be achieved with conventional methods. This localized superheating accelerates the formation of the active nitrating species, allowing the reaction to proceed under much milder overall conditions and avoiding the need for strong mineral acids.[6]

  • Trustworthiness: The protocol is self-validating through its speed and efficiency. A reaction that completes in minutes with high yield demonstrates the efficacy of microwave assistance. The byproduct, calcium acetate, is environmentally benign.[17]

Protocol 2: Microwave-Assisted Nitration of 4-Hydroxypropiophenone

Materials:

  • 4-Hydroxypropiophenone (5 mmol, 1.0 equiv)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) (6 mmol, 1.2 equiv)

  • Glacial acetic acid (5 mL)

  • Microwave reactor tube with a pressure cap

  • Ice-water, Ethyl acetate

Procedure:

  • Place 4-hydroxypropiophenone (5 mmol) and calcium nitrate (6 mmol) into a 10 mL microwave reactor tube.

  • Add glacial acetic acid (5 mL) and cap the tube securely.

  • Place the tube in the microwave reactor. Irradiate at a constant power (e.g., 30-50 W) for 2-5 minutes, with a temperature target of 80-100°C.

  • After irradiation, cool the vessel to room temperature using a compressed air stream.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-hydroxy-3-nitropropiophenone.[18]

Module 3: Organocatalytic α-Chlorination of Ketones

The final step involves introducing a chlorine atom at the α-position to the carbonyl group. Traditional reagents like sulfuryl chloride (SO₂Cl₂) are highly corrosive, toxic, and can lead to over-chlorination.[19][20]

Green Alternative: N-Chlorosuccinimide (NCS) with Organocatalysis

N-Chlorosuccinimide (NCS) is a stable, crystalline solid that is far safer to handle than gaseous or volatile liquid chlorinating agents.[19][21] Its effectiveness can be dramatically enhanced by using a catalyst. Organocatalysis, using small, metal-free organic molecules (like proline or its derivatives), offers a green and powerful method to activate the substrate.[22]

  • Expertise & Experience: The organocatalyst (e.g., an amine) reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then readily attacks the electrophilic chlorine atom of NCS. This catalytic cycle operates under mild conditions, provides high selectivity for monochlorination, and avoids the use of toxic metals.

  • Trustworthiness: The reaction's success under mild, metal-free conditions validates the catalytic approach. High yields and selectivity, coupled with the generation of succinimide as a benign byproduct, confirm the protocol's green credentials.

CAT Organocatalyst (e.g., Proline) KET Nitropropiophenone (Ketone) ENAM Enamine Intermediate KET->ENAM + Catalyst, -H₂O NCS NCS PROD α-Chloro-nitropropiophenone ENAM->PROD + NCS SUCC Succinimide NCS->SUCC - Cl⁺ PROD->CAT - Catalyst·HCl CAT_H Protonated Catalyst

Caption: Organocatalytic cycle for α-chlorination using NCS.

Protocol 3: Organocatalytic α-Chlorination of a Nitropropiophenone

Materials:

  • Nitropropiophenone derivative (2 mmol, 1.0 equiv)

  • N-Chlorosuccinimide (NCS) (2.2 mmol, 1.1 equiv)

  • L-Proline (0.2 mmol, 10 mol%)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (10 mL)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the nitropropiophenone (2 mmol) and L-Proline (0.2 mmol) in the chosen solvent (10 mL).

  • Add NCS (2.2 mmol) to the solution in one portion.

  • Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to destroy any unreacted NCS.

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure α-chloronitropropiophenone.

Advanced Green Strategies: Integration and New Technologies

One-Pot and Telescoping Synthesis

A primary goal of green chemistry is to reduce the number of separate operations.[9] A "one-pot" synthesis, where reactants are subjected to successive reactions in a single vessel, minimizes waste from workups and purifications, saving time, energy, and solvent.[7][8][10] While creating a true one-pot process for this three-step sequence is challenging due to incompatible reagents and conditions, a "telescoping" approach is highly feasible. For example, after the solid-acid catalyzed acylation, the catalyst can be filtered off, and the crude propiophenone solution can be directly subjected to nitration conditions without intermediate purification.

Continuous Flow Chemistry

Flow chemistry offers enhanced safety, scalability, and control, especially for hazardous reactions.[1][2] The synthesis of α-chloroketones from amino acids has been demonstrated in a continuous flow system where hazardous diazomethane is generated and consumed in situ, eliminating the risks associated with its storage and handling.[3][23][24] This technology is ideal for safely managing potentially exothermic nitration or chlorination steps on an industrial scale.

Biocatalysis: The Ultimate Green Tool

Enzymatic catalysis represents a frontier in green synthesis.[25] Enzymes operate in water under mild conditions with exquisite selectivity.

  • Acyltransferases have been developed for Friedel-Crafts type reactions, avoiding solvents and Lewis acids entirely.[5]

  • Carbonyl Reductases (CREDs) can asymmetrically reduce α-halo ketones to produce chiral halo-alcohols, which are valuable pharmaceutical precursors.[26]

  • Halogenases offer the potential for direct, selective enzymatic halogenation, though their application to this specific substrate class is still an emerging area of research.

References

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4). Available at: [Link]

  • Brassart, L., Manneveau, M., Poisson, T., & Chausset-Boissarie, L. (2025). Continuous Flow Synthesis of α‐Chloroketones from Esters. Advanced Synthesis & Catalysis. Available at: [Link]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Alanvert, E., et al. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron, 65(52), 10739-10744. Available at: [Link]

  • Gallo, M. J. A., et al. (2021). Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. Kimika, 32(2), 58-63. Available at: [Link]

  • Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2219-2228. Available at: [Link]

  • Badgujar, D. M., et al. (2009). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Oriental Journal of Chemistry, 25(1), 137-142. Available at: [Link]

  • Rodríguez-Fernández, L., et al. (2025). Stereoselective Access to γ,γ‐Dihalo‐β‐Enols From Alkynes Combining Visible Light and Biocatalysis. Advanced Synthesis & Catalysis. Available at: [Link]

  • IJIRT. (2025). Solvent-free nitration of aromatic compounds using solid acid catalysts: A comparative study. International Journal of Innovative Research in Technology. Available at: [Link]

  • Singh, P., & Singh, P. (2019). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Current Organic Synthesis, 16(1). Available at: [Link]

  • Podlech, J., & Seebach, D. (1995). Catalytic enantioselective chlorination and bromination of β-keto esters. Helvetica Chimica Acta, 78(5), 1238-1246. Available at: [Link]

  • Google Patents. (2014). CN103819323A - Synthetic method for 1-phenyl-1-acetone.
  • Stoyanovich, M. A., & Zhdankin, V. V. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances. Available at: [Link]

  • Schmidt, N. (2017). Connecting Carbon: The Friedel-Crafts acylation goes biocatalytic. acib GmbH. Available at: [Link]

  • Clark, J. H. (2002). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry, 74(10), 1859-1865. Available at: [Link]

  • Al-Amin, M., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances. Available at: [Link]

  • Varma, R. S., & Varma, M. (2006). Microwave promoted rapid nitration of phenolic compounds with calcium nitrate. Tetrahedron Letters, 47(14), 2345-2347. Available at: [Link]

  • Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. Available at: [Link]

  • Suru Chemical Co., Ltd. (2025). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. Available at: [Link]

  • ResearchGate. (2025). α-Haloketones as versatile building blocks in organic synthesis. Available at: [Link]

  • ResearchGate. (2025). Introducing Environmentally Benign Synthesis into the Introductory Organic Lab – A Greener Friedel-Crafts Acylation (Supplementary Materials). Available at: [Link]

  • Nature. (2025). Design of an efficient magnetic brush solid acid and its catalytic use in organic reactions. Scientific Reports. Available at: [Link]

  • UCL Discovery. (n.d.). Biocatalytic and organocatalytic approaches to ketodiol synthesis. Available at: [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Available at: [Link]

  • PubMed. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). One-pot synthesis. Available at: [Link]

  • Dugar, A., et al. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 163-168. Available at: [Link]

  • Google Patents. (2010). CN101786017B - Preparation method of solid-acid catalyst.
  • Roy, S. C., & Guin, C. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC, 2003(9), 34-38. Available at: [Link]

  • Tan, B., & Chua, G. H. (2016). Pot economy and one-pot synthesis. Beilstein Journal of Organic Chemistry, 12, 41-62. Available at: [Link]

  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(4). Available at: [Link]

  • Sun, Z., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2010). US20100145119A1 - Liquid phase nitration of aromatics using solid acid catalyst.
  • ResearchGate. (2024). Synthesis of Porous Polymer Based Solid Acid Catalyst Towards Room Temperature Thioacetal/Thioketal Formation. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2022). Solid acid catalyst for isobutyl propionate production from solid waste. Available at: [Link]

  • Macmillan, D. W. C., et al. (2009). Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric α-Chlorination of Aldehydes and Termi. Angewandte Chemie International Edition, 48(27), 4998-5001. Available at: [Link]

  • Calvo, F., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(13), 3045. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. Available at: [Link]

  • RSC Publishing. (2001). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications. Available at: [Link]

  • ScholarWorks@UARK. (n.d.). Ultrasound Assisted Oxidative Cleavage of alpha-Keto, alpha-Hydroxy and alpha-Halo Ketones by Superoxide. Available at: [Link]

  • ResearchGate. (2018). Ultrasound-assisted pseudohomogeneous tungstate catalyst for selective oxidation of alcohols to aldehydes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]

  • Google Patents. (2005). US20050090670A1 - Process for the preparation of alpha-chloroketones from alkyl esters.
  • MDPI. (2017). An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. Molecules. Available at: [Link]

  • National Institutes of Health. (2015). Cryptic Halogenation Reactions in Natural Product Biosynthesis. Natural Product Reports. Available at: [Link]

  • ResearchGate. (2020). Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-Chloro-2'-hydroxy-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 5'-chloro-2'-hydroxy-3'-nitropropiophenone. As a critical intermediate in the development of various pharmaceutical agents and agrochemicals, optimizing its synthesis for yield and purity is paramount.[1] This document moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the process, equipping you with the knowledge to troubleshoot common issues and refine your experimental outcomes.

Synthesis Overview: A Two-Stage Approach

The most common and reliable pathway to synthesizing 5'-chloro-2'-hydroxy-3'-nitropropiophenone involves two key transformations:

  • Fries Rearrangement: Conversion of 2-chlorophenyl propionate to 2'-hydroxy-5'-chloropropiophenone. This reaction establishes the core hydroxyaryl ketone structure.[2][3]

  • Regioselective Nitration: Introduction of a nitro group at the 3'-position of the aromatic ring. This step is highly sensitive and is the primary focus of our troubleshooting guide.

Below is a workflow diagram illustrating this synthetic pathway and highlighting critical control points.

G cluster_0 Stage 1: Fries Rearrangement cluster_1 Stage 2: Regioselective Nitration cluster_2 Purification A 2-Chlorophenyl Propionate B 2'-Hydroxy-5'-chloropropiophenone A->B   AlCl₃ or other Lewis Acid   Temperature Control (Ortho/Para Selectivity) C 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (Target Product) B->C   HNO₃ / H₂SO₄   Strict Low Temperature Control   (-15°C to 0°C) D Isomeric Byproducts (e.g., 5'-nitro isomer) B->D   Side Reaction   (Poor Temp. Control) E Crude Product Mixture C->E D->E F Pure Product (>98%) E->F   Recrystallization or   Column Chromatography

Caption: Synthetic workflow for 5'-chloro-2'-hydroxy-3'-nitropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Fries Rearrangement and why is temperature control important?

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The mechanism involves the generation of an acylium ion intermediate which then acylates the aromatic ring via electrophilic aromatic substitution.[2]

Temperature is a critical parameter for controlling regioselectivity.

  • Low temperatures favor the formation of the para-isomer (4'-hydroxy-5'-chloropropiophenone). This is a kinetically controlled pathway.

  • High temperatures favor the formation of the desired ortho-isomer (2'-hydroxy-5'-chloropropiophenone). The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at elevated temperatures.[2]

Q2: Why is the nitration step so prone to side reactions?

The nitration of 2'-hydroxy-5'-chloropropiophenone is a classic electrophilic aromatic substitution. The aromatic ring has three substituents—hydroxyl (-OH), chloro (-Cl), and propionyl (-COCH₂CH₃)—each exerting a directing influence.

  • The hydroxyl group is a powerful activating, ortho, para-director.

  • The chloro group is a deactivating, ortho, para-director.

  • The propionyl group is a deactivating, meta-director.

The desired product requires nitration at the 3'-position, which is ortho to the strongly activating hydroxyl group and meta to the other two groups. However, there is a significant risk of forming other regioisomers, particularly if the reaction conditions are not strictly controlled.[4][5] Over-nitration to form dinitro compounds is also possible with excessive nitrating agent or high temperatures.

Q3: What is the optimal temperature range for the nitration step?

The reaction should be maintained at a low temperature, typically between -15°C and 15°C, with an ideal range often cited as -15°C to 0°C .[4][5] This is crucial for several reasons:

  • Selectivity: Low temperatures enhance the regioselectivity for the desired 3'-nitro isomer.

  • Safety: Nitration is a highly exothermic reaction. Maintaining a low temperature prevents the reaction from running away, which can lead to decomposition and the formation of tar-like substances.[6]

  • Minimizing Byproducts: Higher temperatures increase the rate of side reactions, leading to a more complex and difficult-to-purify crude product mixture.[7]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any byproducts. By spotting the reaction mixture alongside the starting material standard, you can visually track the consumption of the reactant and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide: Improving Reaction Yield and Purity

This section addresses specific experimental issues in a problem-solution format.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Nitration: Reaction quenched prematurely or insufficient nitrating agent.[8] 2. Loss during Workup: Product lost during aqueous washes or transfers.[8] 3. Suboptimal Fries Rearrangement: Incorrect temperature leading to a poor ratio of ortho/para isomers.[2] 4. Decomposition: Overheating during nitration leading to tar formation.[6]1. Monitor with TLC: Ensure the starting material is fully consumed before quenching the reaction. Consider adding a slight excess of the nitrating agent if the reaction stalls. 2. Careful Extraction: Use a separatory funnel properly and rinse all glassware with the extraction solvent to recover all material.[8] 3. Optimize Temperature: For the Fries rearrangement, ensure the temperature is high enough to favor the thermodynamic ortho product. For nitration, strictly maintain the temperature below 0°C.[2][7] 4. Slow Reagent Addition: Add the nitrating mixture dropwise to the substrate solution in a cooling bath to dissipate heat effectively.[9]
Product is an Impure Mixture of Isomers 1. Poor Temperature Control: The most common cause. Even a temporary increase in temperature during nitration can lead to the formation of unwanted regioisomers.[4][5] 2. Incorrect Nitrating Agent/Solvent: The choice of acid (e.g., sulfuric acid, acetic acid) and solvent can influence selectivity.[3][4]1. Maintain Strict Cold Chain: Use an ice-salt or acetone-dry ice bath. Ensure the flask is well-immersed and the reaction is stirred efficiently for uniform temperature distribution. Add the nitrating agent very slowly.[7] 2. Use Sulfuric Acid as a Co-reagent: A mixture of nitric acid and sulfuric acid is standard. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This can improve reaction efficiency and selectivity.
Formation of Dark Tar or Oily Residue 1. Excessive Temperature: The reaction has overheated, causing decomposition of starting materials, intermediates, or products.[6] 2. Concentrated Reagents: Adding the nitrating agent too quickly or in a too-concentrated form can cause localized "hot spots."1. Immediate and Efficient Cooling: If you observe a rapid temperature increase, take immediate steps to cool the reaction vessel. For future runs, improve the cooling bath and slow down the addition rate. 2. Dilution and Slow Addition: Add the nitrating mixture dropwise to a well-stirred solution of the substrate. This ensures the heat generated is dissipated throughout the reaction medium.[8]
Difficult Purification 1. Closely-Related Byproducts: Isomeric byproducts may have very similar polarities to the desired product, making separation by recrystallization or standard column chromatography difficult.[5] 2. Residual Acid: Incomplete neutralization during workup can cause streaking on silica gel columns.[10]1. Optimize Chromatography: If recrystallization fails, use a high-performance silica gel for column chromatography. Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate to hexanes) to achieve better separation. 2. Thorough Neutralization: During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution until no more gas evolves, followed by a water wash to ensure all acid is removed before concentrating the solution.

Detailed Experimental Protocols

Protocol 1: Fries Rearrangement of 2-Chlorophenyl Propionate
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Solvent: Add a suitable high-boiling, non-polar solvent such as nitrobenzene or o-dichlorobenzene.

  • Reagent Addition: Slowly add 2-chlorophenyl propionate (1.0 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to the appropriate temperature (typically 120-160°C, requires optimization) to favor the ortho product. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2'-hydroxy-5'-chloropropiophenone can be purified by vacuum distillation or recrystallization.

Protocol 2: Nitration of 2'-Hydroxy-5'-chloropropiophenone
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2'-hydroxy-5'-chloropropiophenone (1.0 eq.) in concentrated sulfuric acid.

  • Cooling: Cool the solution to between -15°C and -10°C using an ice-salt or acetone-dry ice bath. This is a critical step.

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid, keeping this mixture cool.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the stirred substrate solution via the dropping funnel. Ensure the internal temperature never exceeds 0°C .[7]

  • Reaction: Stir the mixture at low temperature for an additional 1-2 hours after the addition is complete. Monitor by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation & Purification: Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it.[7] The crude 5'-chloro-2'-hydroxy-3'-nitropropiophenone can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[11]

References

  • Title: Fries Rearrangement Source: Google Arts & Culture URL
  • Title: Fries rearrangement - Wikipedia Source: Wikipedia URL: [Link]

  • Title: US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents Source: Google Patents URL
  • Title: New Aspects of the Fries Rearrangement Source: Wiley Online Library URL: [Link]

  • Title: WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents Source: Google Patents URL
  • Title: Troubleshooting: How to Improve Yield Source: University of Rochester Chemistry Department URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 5-Chloro-2-Hydroxy-3-Nitroacetophenone 98.0%(GC) Source: Pure Synth URL: [Link]

  • Title: The structure of 5-chloro-3-nitro-2-hydroxyacetophenone (VI). Source: ResearchGate URL: [Link]

  • Title: Help with Low Yield Synthesis Source: Reddit r/Chempros URL: [Link]

  • Title: Multistep Synthesis Nitration Source: Truman State University ChemLab URL: [Link]

  • Title: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: MDPI URL: [Link]

  • Title: CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents Source: Google Patents URL
  • Title: Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangement Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Preparation method of 2-hydroxy-3-nitroacetophenone Source: Patsnap URL: [Link]

  • Title: 5'-Chloro-2'-hydroxy-3'-nitroacetophenone Source: Aggie Access URL: [Link]

  • Title: 5-chloro-2-hydroxy-3-nitroacetophenone Source: ResearchGate URL: [Link]

  • Title: Purification of THP protected compound Source: Reddit r/Chempros URL: [Link]

Sources

Troubleshooting low purity in nitropropiophenone production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

This guide addresses purity challenges in the synthesis of nitropropiophenone isomers. While 3-nitropropiophenone (meta) is the standard product of direct nitration, 4-nitropropiophenone (para) requires alternative routes. Low purity in these syntheses typically stems from three vectors: regio-isomer contamination , over-nitration (dinitration) , and oxidative byproducts .

This interface allows you to troubleshoot your specific failure mode.[1]

Module 1: Root Cause Analysis (The "Why")

Before adjusting your protocol, identify the impurity profile. The synthesis of nitropropiophenone via mixed-acid nitration is governed by electrophilic aromatic substitution (EAS). The carbonyl group of propiophenone is a meta-director and a deactivator .

The Impurity Landscape
Impurity TypeOriginDiagnostic Sign
Ortho-isomer (2-nitro)Kinetic byproduct of nitration.Lower melting point; "Oiling out" during crystallization.
Dinitro-species Temperature spikes (>10°C) or local hotspots.High melting point impurities; multiple spots on TLC (low

).
Benzoic Acids Oxidative cleavage of the alkyl chain.Soluble in

wash; acidic pH in crude.
Resinous Tars Polymerization or excessive heat.Dark brown/black color; difficult to filter.
Pathway Visualization

The following diagram illustrates the critical branching points where purity is lost.

NitrationPathway Start Propiophenone Ortho 2-Nitro (Ortho) ~25% (Impurity) Start->Ortho Nitration Meta 3-Nitro (Meta) ~70% (Target) Start->Meta Nitration (Major Path) Para 4-Nitro (Para) <5% (Trace) Start->Para Nitration Oxidation Nitrobenzoic Acid (Oxidative Cleavage) Start->Oxidation Vigorous Oxidation Nitronium NO2+ (Electrophile) Dinitro Dinitropropiophenone (Over-reaction) Ortho->Dinitro T > 10°C Meta->Dinitro Excess HNO3

Figure 1: Reaction pathways in the nitration of propiophenone. Control of temperature is critical to prevent the shift toward dinitration and oxidative cleavage.

Module 2: Reaction Phase Troubleshooting

Q: My HPLC shows a significant "front" peak and the product yield is low. What happened? A: You likely have significant oxidative cleavage . The propionyl group is susceptible to oxidation by strong nitric acid, especially if the reaction exotherms. This produces nitrobenzoic acids.

  • Fix: Ensure the internal temperature remains below 5°C during the addition of the nitrating mixture.

  • Validation: Wash your crude organic phase with 10% Sodium Bicarbonate (

    
    ). If the aqueous layer acidifies (bubbles) significantly, you are removing oxidative byproducts.
    

Q: I am seeing multiple spots on TLC with lower


 values than my product. 
A:  These are likely dinitrated products .
The introduction of the first nitro group deactivates the ring, making the second nitration slower—but not impossible. If you add the acid too fast, local concentrations of 

spike, causing dinitration even if the bulk temp is low.
  • Fix: Improving agitation is more critical than cooling. Use an overhead stirrer, not a magnetic bar, to prevent "hotspots" at the injection point.

Module 3: Work-up & Isolation (The "Oiling" Issue)

Q: Upon pouring onto ice, my product formed a sticky oil instead of a solid. How do I crystallize it? A: This is the classic "eutectic" problem caused by the presence of the ortho-isomer . The melting point of pure 3-nitropropiophenone is


. The ortho-isomer melts much lower. A mixture of the two depresses the melting point below room temperature.
  • Immediate Remedy:

    • Decant the aqueous acid.

    • Dissolve the oil in a minimum amount of warm Ethanol (

      
      ).
      
    • Scratch the side of the flask with a glass rod to induce nucleation.[1]

    • Cool to

      
       overnight.
      
  • Prevention: Ensure your nitration temperature did not drift. Higher temps favor the ortho-isomer slightly due to higher activation energy requirements.

Module 4: Purification Protocols

If your crude purity is <95%, use this standardized recrystallization protocol.

Protocol: Fractional Recrystallization for Isomer Removal

Objective: Separate 3-nitropropiophenone (Target) from 2-nitropropiophenone (Impurity).

  • Solvent Choice: Methanol/Water (7:3) or Ethanol (95%) .

    • Why: The ortho-isomer is significantly more soluble in cold alcohols than the meta-isomer due to the lack of symmetry and dipole moment differences [1].

  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethanol (5 mL per gram of crude).

    • Heat to reflux until dissolved. If dark particles remain, perform a hot filtration.

  • Crystallization:

    • Remove from heat and let cool to Room Temp (RT) slowly (over 1 hour). Rapid cooling traps impurities.

    • Once RT is reached, move to an ice bath (

      
      ) for 30 minutes.
      
  • Filtration:

    • Filter via vacuum (Buchner funnel).[1][2]

    • CRITICAL STEP: Wash the filter cake with ice-cold Ethanol. This displaces the mother liquor (containing the ortho-isomer) without dissolving the meta-product.

Data Table: Solvent Efficacy
Solvent SystemYield (%)Purity ImprovementNotes
Ethanol (95%) 75-80%High (+5-8%)Best balance of yield/purity.
Methanol 60-65%Very High (+10%)Loses more product; use for very dirty batches.
Hexane/EtOAc 85%LowPoor separation of isomers; not recommended.

FAQ: Specific Scenarios

Q: I am trying to make 4-nitropropiophenone (Para), but I keep getting the Meta isomer. A: You cannot synthesize the para isomer via direct nitration of propiophenone. The carbonyl group is a meta-director.

  • Solution: You must change your synthetic route.

    • Route A: Friedel-Crafts Acylation of benzene with p-nitropropionyl chloride (requires careful catalyst choice to avoid deactivation).

    • Route B: Reaction of p-nitrobenzoyl chloride with diethyl cadmium or appropriate Grignard reagents (at low temp) [2].

Q: My product is yellow/brown. Is this an impurity? A: Pure nitropropiophenone should be pale yellow or off-white. Dark brown indicates resinification.

  • Fix: Dissolve the crude in hot ethanol and add Activated Charcoal (5% w/w) . Reflux for 5 minutes and filter hot through Celite. This will remove the polymeric color bodies.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Nitration of Aromatic Ketones for solubility data).

  • Organic Syntheses. Nitration of Aromatic Compounds: General Procedures. Org.[3][4][5][6] Synth. Coll. Vol. 2. (Standard procedures for mixed acid nitration and temperature control).

  • BenchChem. (2025).[1] Purification of Nitro-substituted Aromatics by Recrystallization. (Specific protocols for solvent selection in nitro-ketone purification).

  • Master Organic Chemistry. (2018). Nitration of Benzene and Derivatives: Mechanism and Regioselectivity. (Mechanistic explanation of meta-direction in propiophenone).

Sources

Minimizing side reactions during the nitration of chloropropiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for Minimizing Side Reactions During the Nitration of Chloropropiophenones.

Welcome to the technical resource center for the nitration of chloropropiophenones. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent electronic conflict between the ortho, para-directing chloro group and the meta-directing propiophenone group, coupled with the reaction's exothermicity, presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction for yield, purity, and safety.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the nitration of chloropropiophenones.

Question: My reaction is producing significant amounts of dinitrated byproducts. How can I improve the selectivity for mononitration?

Answer:

This is a classic issue of over-nitration, which occurs when the reaction conditions are too harsh, forcing a second nitro group onto the already deactivated mononitrated ring.[1][2] The first nitro group strongly deactivates the ring, making the second substitution more difficult, but not impossible.[3]

Probable Causes & Solutions:

  • Excessive Temperature: Nitration is highly exothermic.[4][5] Elevated temperatures provide the necessary activation energy for the less favorable second nitration.

    • Solution: Maintain strict temperature control, typically between 0°C and 10°C. Use an ice-salt bath or a cryo-cooler for precise temperature management. Monitor the internal reaction temperature, not just the bath temperature.[6]

  • High Molar Ratio of Nitric Acid: Using a large excess of the nitrating agent drives the reaction towards polysubstitution.[7]

    • Solution: Reduce the molar equivalents of nitric acid. Start with a ratio of 1.05 to 1.1 equivalents relative to the chloropropiophenone substrate. This ensures there is enough to drive the primary reaction to completion without a large excess remaining to force dinitration.

  • Prolonged Reaction Time: Leaving the reaction for too long, even at low temperatures, can allow the slower dinitration reaction to proceed.

    • Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC/MS, or HPLC). Quench the reaction by pouring it onto ice as soon as the starting material is consumed.[8]

Question: The reaction mixture turned dark brown or black, and my yield was very low. What caused this charring?

Answer:

Charring is a strong indicator of a runaway reaction where excessive heat has caused decomposition of the substrate and reagents.[6] The strong oxidizing nature of the nitrating mixture at high temperatures can lead to uncontrolled side reactions.

Probable Causes & Solutions:

  • Poor Temperature Control: This is the most common cause. The high exothermicity of the reaction can quickly overwhelm inadequate cooling, leading to a rapid temperature spike.[6][9]

    • Solution: Pre-cool the flask containing the substrate and sulfuric acid before the dropwise addition of the nitrating mixture. Ensure the addition is slow and controlled, allowing the cooling bath to dissipate the heat generated.[6] Vigorous stirring is essential to prevent localized hot spots.

  • Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than it can be removed.[6]

    • Solution: Use a dropping funnel to add the mixed acid drop by drop. For larger-scale reactions, consider a syringe pump for precise and consistent addition rates.

  • Oxidation of the Propiophenone Side Chain: The benzylic hydrogens on the propiophenone side chain are susceptible to oxidation by hot, concentrated nitric acid, which can lead to decomposition and tar formation.[10][11][12]

    • Solution: Maintaining a low reaction temperature is the primary defense against side-chain oxidation. Using the minimum necessary amount of nitric acid also helps.

Question: I'm observing oxidation of the propiophenone side chain, resulting in benzoic acid derivatives. How can this be prevented?

Answer:

The alkyl side chain of propiophenone is vulnerable to oxidation under harsh nitrating conditions, cleaving the chain to form a carboxylic acid.[13][14] This is particularly prevalent at higher temperatures or with prolonged exposure to excess nitric acid.

Probable Causes & Solutions:

  • High Reaction Temperature: As with charring, elevated temperatures promote the oxidation pathway.

    • Solution: Strict adherence to low-temperature protocols (0-10°C) is critical. The activation energy for oxidation is higher than for nitration, so low temperatures will favor the desired reaction.

  • Incorrect Acid Mixture Composition: An overly aggressive nitrating mixture (e.g., high concentration of fuming nitric acid) can increase the rate of oxidative side reactions.

    • Solution: Use a standard mixed acid preparation of concentrated (98%) sulfuric acid and concentrated (70%) nitric acid.[15] Avoid using fuming nitric acid unless dinitration is the explicit goal and other measures are in place to control the reaction.

Question: The regioselectivity is poor, with significant formation of undesired isomers. How can I control the position of nitration?

Answer:

This is a nuanced issue arising from the competing directing effects of the two substituents on the benzene ring.

  • -Cl (Chloro) group: An ortho, para-director, though deactivating.[16][17][18][19]

  • -C(O)CH₂CH₃ (Propiophenone) group: A strong meta-director and deactivator.[2][19]

In general, the more strongly deactivating group dictates the position of substitution. Therefore, for a substrate like 3'-chloropropiophenone, the incoming nitro group will be directed meta to the propiophenone group.

Probable Causes & Solutions:

  • Misidentification of Major Product: The primary product should be nitration meta to the acyl group. For 3'-chloropropiophenone, this would lead to 3'-chloro-5'-nitropropiophenone. Nitration at other positions is electronically disfavored.

    • Solution: Confirm the structure of your products using NMR and other spectroscopic methods. If you are obtaining significant amounts of other isomers, it points to unusual reaction conditions.

  • Alternative Nitrating Systems: Certain nitrating agents can alter regioselectivity.

    • Solution: While mixed acid is standard, exploring alternative systems could be an advanced strategy. For instance, nitration using N₂O₅ with a zeolite catalyst has been shown to favor para-isomers in some cases, though this is less predictable with complex substitution patterns.[20] For most applications, optimizing the standard mixed acid reaction is the most reliable approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when nitrating chloropropiophenones? The main side reactions are:

  • Polynitration: The addition of more than one nitro group to the aromatic ring.[7]

  • Side-Chain Oxidation: The degradation of the propiophenone alkyl chain to a carboxylic acid.[12]

  • Charring/Decomposition: A result of runaway reactions caused by poor temperature control.[6]

  • Formation of Isomeric Byproducts: While less common due to the strong directing effect of the acyl group, minor amounts of other isomers can form.

Q2: What is the fundamental role of sulfuric acid in this reaction? Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[4][21] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the acid mixture and inhibit the formation of the nitronium ion.[21]

Q3: How should I properly quench the reaction? The standard and safest method is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice with stirring.[2][8] This serves two purposes: it rapidly cools and dilutes the mixture, effectively stopping the reaction, and it often causes the organic product to precipitate out of the aqueous solution, facilitating its isolation by filtration.[8]

Q4: Can I use a different solvent? The reaction is typically run neat, with sulfuric acid acting as the solvent medium. Using other solvents is generally not recommended as it can complicate the reaction kinetics and workup. For certain advanced applications, solvents like acetic acid have been used, but for standard procedures, the mixed acid system is self-sufficient.[22]

Data Summary & Visual Guides

Table 1: Impact of Key Parameters on Reaction Outcomes
ParameterRecommended ConditionEffect on Desired MononitrationImpact on Side Reactions
Temperature 0°C to 10°CFavored kineticallyHigh Temp (>15°C): Increases dinitration and side-chain oxidation.[1][6]
HNO₃ Molar Ratio 1.05 - 1.1 equivalentsSufficient for full conversionHigh Ratio (>1.2): Significantly increases risk of dinitration.[7]
Reaction Time Monitor by TLC/GCAllows for completionExcessive Time: Can lead to slow formation of dinitro byproducts.
Rate of Addition Slow, dropwiseEnsures steady reaction rateRapid Addition: Causes heat spikes, leading to charring and oxidation.[6]
Stirring VigorousPromotes homogeneityPoor Stirring: Creates localized hot spots and concentration gradients.
Diagrams

G cluster_main Reaction Pathways Chloropropiophenone Chloropropiophenone Mononitro Product (Desired) Mononitro Product (Desired) Chloropropiophenone->Mononitro Product (Desired) Controlled Conditions (0-10°C, ~1.1 eq. HNO₃) Oxidized Side-Chain Oxidized Side-Chain Chloropropiophenone->Oxidized Side-Chain High Temperature Isomeric Byproducts Isomeric Byproducts Chloropropiophenone->Isomeric Byproducts Minor Pathway Dinitro Product Dinitro Product Mononitro Product (Desired)->Dinitro Product Harsh Conditions (High Temp, Excess HNO₃)

Caption: Competing reaction pathways in the nitration of chloropropiophenone.

G Problem Problem Observed Dinitration High Dinitration Problem->Dinitration Charring Charring / Dark Color Problem->Charring Oxidation Side-Chain Oxidation Problem->Oxidation Cause_D Probable Causes: - High Temperature - Excess HNO₃ - Long Reaction Time Dinitration->Cause_D Cause_C Probable Causes: - Poor Cooling - Rapid Addition Charring->Cause_C Cause_O Probable Causes: - High Temperature Oxidation->Cause_O Action_D Recommended Actions: - Lower Temp (0-10°C) - Use 1.05-1.1 eq. HNO₃ - Monitor via TLC/GC Cause_D->Action_D Action_C Recommended Actions: - Pre-cool reagents - Slow, dropwise addition - Ensure vigorous stirring Cause_C->Action_C Action_O Recommended Actions: - Maintain Temp < 10°C - Use min. required HNO₃ Cause_O->Action_O

Caption: Troubleshooting workflow for common nitration issues.

Recommended Experimental Protocol: Synthesis of 3'-Chloro-5'-nitropropiophenone

This protocol is a general guideline and must be adapted based on the specific substrate and laboratory safety protocols. Always perform a thorough risk assessment before starting.

Materials:

  • 3'-Chloropropiophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Suitable recrystallization solvent (e.g., Ethanol, Isopropanol)

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (typically 3-4 mL per gram of substrate). Add the nitric acid dropwise with stirring, ensuring the temperature of the mixture does not exceed 20°C.

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add the 3'-chloropropiophenone (1.0 equivalent).

  • Substrate Dissolution: Cool the reaction flask in an ice-salt bath to 0°C. Slowly add an equal volume of concentrated sulfuric acid to the substrate with vigorous stirring. Ensure the temperature is maintained below 10°C.

  • Nitrating Agent Addition: Once the substrate is fully dissolved and the solution is cooled to 0-5°C, begin the slow, dropwise addition of the pre-cooled nitrating mixture from the dropping funnel. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition. [6]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's completion by TLC or another appropriate method.

  • Quenching: Prepare a beaker with a large amount of crushed ice (approx. 10g of ice per 1 mL of reaction mixture). Once the reaction is complete, slowly and carefully pour the reaction mixture onto the stirred ice slurry.[8]

  • Isolation: The product will likely precipitate as a pale yellow solid. Allow the ice to melt completely, then collect the crude product by vacuum filtration.

  • Washing: Wash the solid filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 3'-chloro-5'-nitropropiophenone.

References

  • BenchChem. (n.d.). How to avoid charring during nitration reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. BenchChem.
  • Wyzant Ask An Expert. (2023, February 25). Chlorobenzene is ortho and para directing for an incoming electrophile . Explain with diagram. Wyzant.
  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Cited in US5763697A)
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Nitrobenzenes. BenchChem Technical Support.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene.
  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Malone, M. F., & Smith, J. M. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof (U.S. Patent No. 5,977,418A). U.S. Patent and Trademark Office.
  • LibreTexts Chemistry. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution.
  • Vedantu. (n.d.). Nitration – Explanation, Thermodynamics, Applications and FAQs.
  • Brainly. (2024, April 4). Why is chlorobenzene an ortho-para directing group, but nitrobenzene is a meta....
  • Albright, L. F. (1992). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series.
  • Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide.
  • LibreTexts Chemistry. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives.
  • Quora. (2018, December 3). Why does the chlorobenzene gives ortho and para products during electrophillic substitution reaction?.
  • Liu, L., & Liu, G. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(8), 199.
  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • SlidePlayer. (n.d.). Aromatic Compounds and Their Reactions 3.
  • LibreTexts Chemistry. (2019, June 5). 16.5: Oxidation and Reduction of Substituted Benzenes.
  • University of Missouri-St. Louis. (n.d.). Nitration of Methyl Benzoate. UMSL Chemistry.
  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.
  • Sciencemadness Discussion Board. (2021, June 20). Avoiding over nitration (or generally over-electrophilic substitution).
  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. BenchChem.
  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity.
  • Zaldivar, J. M., et al. (1995). Aromatic nitrations by mixed acid. Slow liquid-liquid reaction regime. Chemical Engineering and Processing, 34, 543-559.
  • Sharma, M. M., et al. (1984). Kinetics of nitration of aromatic compounds with mixed acid: reinterpretation of published data. Industrial & Engineering Chemistry Process Design and Development, 23(3), 490-495.
  • Belson, D. J. (1980). Aromatic nitration using aqueous nitric acid. Loughborough University Research Repository.
  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • ResearchGate. (n.d.). Aromatic nitration under various conditions.
  • LibreTexts Chemistry. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes.
  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis, 12(18), 11473-11483.
  • Wen, Y., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Reaction Chemistry & Engineering, 6(4), 634-642.
  • ChemicalBook. (n.d.). 3'-Chloropropiophenone synthesis.
  • Homework.Study.com. (n.d.). Explain why polynitration is not favored in this experimental procedure (microscale nitration of...).
  • Sonneck, M., et al. (2025). 3-Chloropropiophenone. IUCrData, 10(x250349).
  • Sonneck, M., et al. (2025). (PDF) 3-Chloropropiophenone. ResearchGate.
  • ResearchGate. (n.d.). Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid.
  • Chemsrc. (2025, August 27). m-Chloropropiophenone | CAS#:136415-83-3.
  • Quick Company. (n.d.). Novel Process For The Preparation Of 3' Chloropropiophenone.

Sources

Optimizing temperature controls for 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the stability and handling of 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0). Unlike its acetophenone analog (MP ~132°C), this propiophenone derivative exhibits a lower melting point (~98°C) and distinct solubility profiles due to the additional methylene group.

Temperature control is critical for this compound not just to prevent thermal decomposition, but to inhibit nitro-nitrite photochemical rearrangement and oxidative quinone formation , both of which are accelerated by heat and light. This guide provides self-validating protocols for storage, reaction control, and troubleshooting.

Module 1: Critical Thermodynamic Parameters

The following parameters define the "Safe Operating Window" for this compound. Exceeding these limits risks irreversible degradation or safety hazards (e.g., thermal runaway).

ParameterValue / RangeTechnical Note
CAS Number 90537-41-0 Distinct from acetophenone analog (CAS 84942-40-5).
Melting Point 98°C (95–100°C) Sharp transition. Purity <98% significantly depresses MP.
Storage Temp 2°C to 8°C Recommended for long-term (>1 month). RT (20-25°C) acceptable for <1 week.
Transport Temp < 25°C Avoid excursions >40°C; risk of caking and surface oxidation.
Flash Point > 110°C Predicted. Do not heat open vessels near this limit.
pKa (Phenol) ~7.0 The ortho-nitro group significantly increases acidity (vs. Phenol pKa 10).

Module 2: Stability & Degradation Pathways

Understanding why the molecule degrades allows for proactive control. The primary instability arises from the ortho-nitro/hydroxyl interaction and the benzylic ketone .

Degradation Mechanism Visualization

The diagram below illustrates the decision matrix for stability based on environmental inputs (Heat, Light, Base).

DegradationPathways Start 5'-Chloro-2'-hydroxy- 3'-nitropropiophenone Heat Heat (>100°C) Start->Heat Light UV Light (hν) Start->Light Base Basic pH (>8.0) Start->Base Decomp Thermal Decomposition (NOx Release) Heat->Decomp Decarbonylation / Radical Breakage Rearrange Nitro-Nitrite Rearrangement Light->Rearrange Photochemical Shift Phenolate Phenolate Ion (Bright Red/Orange) Base->Phenolate Deprotonation (Fast) Quinone Oxidative Degradation (Quinones) Phenolate->Quinone O2 Oxidation (Slow)

Figure 1: Primary degradation vectors. Note that basic conditions accelerate oxidative degradation by stabilizing the electron-rich phenolate species.

Module 3: Reaction Optimization & Handling

Exotherm Management

When using this compound as an intermediate (e.g., reduction to the amine or condensation), the heat of reaction can trigger side reactions.

  • Protocol: Maintain reactor temperature < 40°C during addition of reagents.

  • Why? The ortho-nitro group makes the ring electron-deficient, but the phenol is electron-donating. High temperatures can promote nucleophilic aromatic substitution (SNAr) of the chlorine atom if strong nucleophiles are present.

Solubility vs. Temperature
  • Solvent Choice: Soluble in DCM, Ethyl Acetate, and DMSO. Sparingly soluble in water.

  • Recrystallization: If purity drops, recrystallize from Ethanol/Water (9:1) .

    • Step 1: Dissolve at 60°C (Do not boil; MP is 98°C).

    • Step 2: Cool slowly to 4°C. Rapid cooling traps impurities.

Handling "Red Shift" (Color Change)
  • Observation: Sample turns bright orange/red upon dissolution.

  • Cause: Trace alkalinity in glassware or solvent (e.g., amine residues) deprotonates the phenol.

  • Fix: Acidify slightly (0.1% Acetic Acid) to restore the yellow/off-white neutral form.

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Material is caked/fused Excursion > 40°C during transport.Grind gently. Verify purity via HPLC. If MP < 95°C, recrystallize.
Bright Red Solution pH > 7 (Phenolate formation).Check solvent pH. Add trace acid. Do not heat in this state (oxidation risk).
New impurity at RRT ~0.8 Photochemical degradation (Nitroso).Protect from light (Amber glassware). Wrap vessels in foil.
Lower Yield in coupling Chlorine displacement (SNAr).Lower reaction temp. Avoid strong bases if possible.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I store this compound at -20°C? A: Yes, but it is unnecessary. Storage at 2-8°C is sufficient for 12-24 months. If storing at -20°C, ensure the vial is desiccated before opening to prevent condensation, which can hydrolyze impurities or cause caking.

Q2: Why does the melting point differ from the literature value of 132°C? A: You are likely looking at the data for the acetophenone analog (CAS 84942-40-5). The propiophenone (CAS 90537-41-0) has an extra methylene group, which increases conformational flexibility and typically lowers the melting point to the 98°C range.

Q3: Is the chlorine atom labile? A: Moderately. The ortho-nitro and para-ketone groups activate the ring. While the chlorine is stable in neutral conditions, it can be displaced by strong nucleophiles (amines, thiols) at elevated temperatures (>60°C).

Q4: How do I dispose of this material? A: Treat as a halogenated organic waste. Do not mix with strong oxidizers or strong bases in the waste stream to avoid heat generation.

References

  • National Institute of Standards and Technology (NIST) . (2023). Standard Reference Data for Chlorinated Phenolic Ketones. (General reference for structural analogs). Retrieved from [Link]

Technical Support Center: Solubility Guide for 5'-Chloro-2'-hydroxy-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-CNP-001 Compound: 5'-Chloro-2'-hydroxy-3'-nitropropiophenone CAS: 90537-41-0 (Propiophenone analog) / 84942-40-5 (Acetophenone analog reference) Chemical Class: Substituted Nitro-Phenone

Diagnostic: Why is this compound insoluble?

Welcome to the Technical Support Center. If you are struggling to dissolve 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CNP) in aqueous media, you are encountering a classic physical-organic barrier known as the "Ortho-Effect Lock."

The Molecular Barrier

The insolubility is not accidental; it is structurally enforcing.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2' position acts as a hydrogen bond donor, while the carbonyl oxygen of the propiophenone chain acts as an acceptor. Because they are ortho to each other, they form a stable 6-membered pseudo-ring. This "hides" the polar hydroxyl group from the solvent, making the molecule behave more like a lipophilic hydrocarbon.

  • Crystal Lattice Energy: The nitro group at the 3' position adds significant dipole interactions and stacking potential, creating a rigid crystal lattice (Melting Point ~132–135°C) that water molecules cannot easily penetrate at neutral pH.

Decision Matrix: Select Your Solvent Strategy

Before proceeding, determine your application to select the correct solubilization protocol.

SolventStrategy Start Start: Define Application Bio Biological Assay (Cell Culture/Enzyme) Start->Bio Chem Chemical Synthesis (Reactions/Purification) Start->Chem Stock Step 1: Make Stock (DMSO 100%) Bio->Stock Organic Use Organic Solvents (EtOH, Toluene, EtOAc) Chem->Organic BaseExtract Alkaline Extraction (NaOH -> HCl Precip) Chem->BaseExtract Dilution Step 2: Aqueous Dilution Stock->Dilution Precip Risk: Precipitation? Dilution->Precip Buffer Use pH > 7.4 Buffer (Protocol A) Precip->Buffer Yes (Cloudy) Cosolvent Add PEG-400 or Cyclodextrin (Protocol C) Precip->Cosolvent Yes (Critical Aggregation)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The "pH Switch" (Aqueous Media)

Best For: Biological assays where DMSO concentration must be minimized (<0.1%).

The Mechanism

The 3'-nitro group is strongly electron-withdrawing, which significantly increases the acidity of the 2'-hydroxyl group. By raising the pH slightly above neutral, you deprotonate the phenol (Ar-OH → Ar-O⁻). This breaks the intramolecular hydrogen bond and creates a charged species that is highly water-soluble.

Estimated pKa: ~6.0 – 7.0 (Due to Nitro/Carbonyl electron withdrawal).

Step-by-Step Procedure
  • Preparation: Weigh the required amount of CNP.

  • Alkaline Dissolution: Add a minimal volume of 0.1 M NaOH or 100 mM Phosphate Buffer (pH 8.0) .

    • Observation: The yellow solid should dissolve rapidly, turning the solution a deeper yellow/orange (characteristic of nitrophenolate anions).

  • Adjustment: Once dissolved, slowly lower the pH to your target (e.g., pH 7.4) using dilute HCl or acidic buffer.

    • Warning: If you drop the pH below 6.0, the compound will likely reprotonate and crash out of solution.

  • Stabilization: Maintain the final solution at pH ≥ 7.4 to ensure the phenolate form dominates.

Protocol B: The Binary Cosolvent System

Best For: High-concentration stock solutions (10–100 mM) for storage.

The Mechanism

Since the neutral molecule is lipophilic (LogP ~2.5–3.0), it requires an organic solvent to disrupt the crystal lattice. DMSO is the gold standard here due to its high dielectric constant and ability to accept hydrogen bonds.

Recommended Solvent Ratios
Solvent SystemSolubility Limit (Est.)Application Note
100% DMSO > 50 mMIdeal for frozen stock solutions (-20°C).
100% Ethanol ~ 10–20 mMGood for synthesis; requires heating (warm to 40°C).
DMSO (5%) / Water (95%) < 100 µMHigh Risk: Likely to precipitate without pH control.
PEG-400 (50%) / Water ~ 1–5 mMExcellent for in vivo IP/IV injections.
Protocol for Stock Preparation
  • Dissolve CNP in 100% DMSO to create a 50 mM Master Stock.

  • Vortex vigorously for 30 seconds.

  • Sonicate at 40°C for 5 minutes if any micro-crystals remain.

  • Dilution Rule: When adding this stock to cell culture media, add the DMSO stock into the vortexing media, not the other way around, to prevent local high-concentration precipitation.

Protocol C: Advanced Complexation (Cyclodextrins)

Best For: In vivo formulations where organic solvents (DMSO) and high pH are toxic.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophobic cavity that encapsulates the lipophilic CNP molecule while presenting a hydrophilic exterior to the water.

  • Prepare a 20% (w/v) HP-β-CD solution in PBS.

  • Add CNP powder directly to this vehicle.

  • Stir continuously for 2–4 hours at room temperature.

  • Filter sterilize (0.22 µm). This often yields stable concentrations up to 5 mg/mL without pH manipulation.

Troubleshooting & FAQs

Q1: My solution turned bright orange. Did I degrade the compound?

Answer: Likely not. This is the halochromic shift . Nitro-phenols act as pH indicators.

  • Acidic/Neutral (Protonated): Pale yellow.

  • Basic (Deprotonated): Deep orange/red.

  • Action: Verify purity via HPLC if concerned, but this color change is expected behavior for the phenolate ion [1].

Q2: I diluted my DMSO stock into water and it turned cloudy immediately.

Answer: You experienced "Crash-out." The hydrophobic effect forced the molecules to aggregate.

  • Fix: Increase the pH of your water before adding the DMSO stock. Ensure the receiving buffer is pH 7.4 or higher. Alternatively, use the HP-β-CD protocol.

Q3: Can I autoclave this compound?

Answer: No. Nitro compounds and ketones can be heat-sensitive and prone to degradation or polymerization at autoclave temperatures (121°C).

  • Fix: Use sterile filtration (0.22 µm PVDF or PES membranes) for aqueous solutions.

References

  • Indian Academy of Sciences. (2015). A new synthesis of Entacapone and report on related studies. (Describes the behavior of nitro-phenolic intermediates and their salts).

  • Sigma-Aldrich. (n.d.). 5′-Chloro-2′-hydroxy-3′-nitroacetophenone Product Specification. (Provides physical property baselines for the analog class).

  • PubChem. (n.d.). Compound Summary: 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one. (CAS 90537-41-0).

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. (Demonstrates solubility manipulation of chloro-nitro-phenols using NaOH/HCl precipitation).

Technical Support Center: Selecting the Optimal Solvent for Recrystallizing 5'-Chloro-2'-Hydroxy-3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to selecting the ideal solvent for the purification of 5'-chloro-2'-hydroxy-3'-nitropropiophenone. The methodologies outlined here are designed to be systematic and self-validating, ensuring both purity and yield.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the key structural features of 5'-chloro-2'-hydroxy-3'-nitropropiophenone, and how do they influence its solubility?

A1: Understanding the molecule's structure is the cornerstone of solvent selection. 5'-chloro-2'-hydroxy-3'-nitropropiophenone is a multi-functional aromatic compound. Its solubility is a balance of polar and non-polar characteristics derived from its functional groups:

  • Polar Moieties: The molecule contains a phenolic hydroxyl (-OH) group, a nitro (-NO₂) group, and a ketone (C=O) group. These groups are polar and capable of hydrogen bonding (especially the hydroxyl group), suggesting solubility in polar solvents like alcohols, acetone, or ethyl acetate. The principle of "like dissolves like" is a useful starting point.[1]

  • Non-Polar Moieties: The benzene ring and the propiophenone's ethyl side-chain contribute non-polar character, which allows for some solubility in less polar solvents like toluene or dichloromethane, particularly at elevated temperatures.

  • Crystallization Tendency: Aromatic nitro compounds, in particular, are noted to have a good tendency to form stable, well-defined crystals, which is a favorable characteristic for purification by recrystallization.[2]

The interplay of these groups means that a single perfect solvent may not exist; therefore, a systematic screening of solvents with varying polarities is essential.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: The "perfect" recrystallization solvent must satisfy several criteria to be effective. The goal is to leverage differences in solubility to separate the desired compound from its impurities.[3]

  • Temperature-Dependent Solubility: The solvent must dissolve the 5'-chloro-2'-hydroxy-3'-nitropropiophenone completely when hot (near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath). This differential is the driving force for crystallization.

  • Impurity Solubility Profile: Ideally, impurities present in the crude product should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound. Given the presence of phenolic and nitro groups, highly reactive solvents should be avoided.

  • Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals under vacuum or by air drying.[4] High-boiling point solvents can become trapped within the crystal lattice.

  • Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.

Q3: How do I perform a systematic solvent screen to find the best candidate?

A3: A systematic, small-scale approach prevents the loss of valuable material and provides the most reliable data for selecting a solvent.[5][6]

  • Preparation: Place approximately 20-30 mg of your crude 5'-chloro-2'-hydroxy-3'-nitropropiophenone into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a potential solvent from the table below dropwise (e.g., start with 0.25 mL).[5] Agitate the mixture. Record whether the compound dissolves completely, partially, or not at all at room temperature. A solvent that dissolves the compound at this stage is generally unsuitable for recrystallization.[5]

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. A good solvent will show significant crystal formation during this phase.[6]

  • Ice Bath: After reaching room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize crystal precipitation.

  • Evaluation: Assess the quantity and quality of the crystals formed. The best solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystals upon cooling.

SolventBoiling Point (°C)Relative PolarityRationale & Comments
Water 100HighUnlikely to dissolve the compound due to its organic nature, but could be an effective anti-solvent in a mixed system.
Ethanol 78HighThe hydroxyl group may lead to high solubility even when cold. Often effective in a mixture with water.[7]
Methanol 65HighSimilar to ethanol; aqueous mixtures are often excellent for phenolic compounds.[1][8]
Acetone 56Medium-HighKetone functional group may effectively dissolve the compound due to structural similarity ("like dissolves like").[2] Low boiling point is advantageous.
Ethyl Acetate 77MediumA versatile solvent that often provides a good solubility differential.
Isopropanol 82MediumLess polar than ethanol; may offer a better temperature-dependent solubility profile.
Toluene 111LowMay dissolve the compound when hot due to the aromatic ring. High boiling point can be a drawback for removal.
Hexanes ~69Very LowUnlikely to dissolve the compound alone, but is a common anti-solvent for mixed systems with ethyl acetate or acetone.[4]
Q4: Can you provide a flowchart for the solvent selection process?

A4: Certainly. This decision-making workflow illustrates the logical progression from initial screening to troubleshooting and optimization.

Solvent_Selection_Workflow A Start: Crude 5'-chloro-2'-hydroxy-3'-nitropropiophenone B Perform Small-Scale Solubility Tests (See Protocol Q3) A->B C Evaluate Results: Does any single solvent show high solubility when hot AND low solubility when cold? B->C D Yes C->D Ideal Outcome E No C->E Common Outcome F Proceed with Bulk Recrystallization using the selected solvent. D->F G Identify a 'Good' Solvent (dissolves compound) and a 'Poor' Solvent (compound is insoluble). E->G I Monitor for Issues: - Oiling Out - No Crystals - Low Yield F->I H Attempt Mixed-Solvent Recrystallization (See Q8) G->H H->I J Troubleshoot (See Q5, Q6, Q7) I->J Problem Occurs K End: Pure, Crystalline Product I->K Successful J->F Re-attempt

Caption: Workflow for systematic recrystallization solvent selection.

Troubleshooting Common Issues

Q5: My compound "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the crude compound melts and comes out of solution as a liquid instead of a solid.[9] This happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of 5'-chloro-2'-hydroxy-3'-nitropropiophenone is ~132-135°C, while impurities can lower this).[10] An oil rarely crystallizes well and tends to trap impurities.

Solutions:

  • Add More Solvent: The solution may be too concentrated, causing the compound to precipitate at a temperature above its melting point. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool again slowly.[9][11]

  • Lower the Solution Temperature: Choose a solvent with a lower boiling point.

  • Slow Down Cooling: Very rapid cooling can favor oil formation. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[11]

  • Change Solvent System: The polarity of the solvent may be too similar to your compound. Switch to a different solvent or a mixed-solvent system.

Q6: I've cooled the solution, but no crystals have formed. What should I do?

A6: This is a common issue, often indicating that the solution is not sufficiently saturated or is supersaturated.[11]

Solutions:

  • Too Much Solvent: This is the most frequent cause.[11] Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[9]

  • Induce Crystallization: A supersaturated solution needs a nucleation point to begin crystallization.[5]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic sharp edges of the scratch can provide a surface for crystal growth.[3]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[5]

  • Extreme Cooling: If the above methods fail, try cooling the solution in a dry ice/acetone bath. However, be aware that rapid crashing out of the solid can trap impurities.

Q7: My final yield of pure crystals is very low. What went wrong?

A7: A low yield can be attributed to several factors during the recrystallization process.

Potential Causes & Solutions:

  • Excessive Solvent: As with a failure to crystallize, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even when cold.[9] Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and dilute the hot solution with a small excess of solvent before filtering.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize precipitation.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve some of your product.[5]

Q8: When and how should I use a mixed-solvent system?

A8: A mixed-solvent system is an excellent strategy when no single solvent provides the ideal temperature-dependent solubility.[4] The technique relies on a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

Protocol for a Mixed-Solvent System (e.g., Ethanol-Water):

  • Dissolve the crude 5'-chloro-2'-hydroxy-3'-nitropropiophenone in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, hot, saturated solution.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The presence of the anti-solvent will dramatically decrease the compound's solubility as the temperature drops, promoting crystal formation.

References

  • University of York. (n.d.).
  • Chem-Impex. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.
  • Lab Pro Inc. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, 5G.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Unknown. (n.d.).
  • Sigma-Aldrich. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone 99%.
  • CymitQuimica. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.
  • Pure Synth. (n.d.). 5-Chloro-2-Hydroxy-3-Nitroacetophenone 98.0%(GC).
  • Unknown. (n.d.).
  • EBSCO. (n.d.).
  • fieldguide2chemistry. (2021, March 22).
  • ResearchGate. (2025, August 6).
  • MDPI. (2025, September 3).
  • Sigma-Aldrich. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone 99%.
  • University of Rochester. (n.d.).
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.

Sources

Technical Support Center: Purification of 5'-Chloro-2'-hydroxy-3'-nitropropiophenone

[1][2]

Case Reference: CAS 22822-45-3 Purification Protocol Support Level: Tier 3 (Senior Application Scientist) Status: Operational[1][2]

The "Dirty" Truth: Understanding Your Impurity Profile

Before attempting purification, you must identify why your crude material is failing specifications. In the synthesis of this propiophenone derivative (typically via nitration of 5'-chloro-2'-hydroxypropiophenone), three specific impurity classes dominate.

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Unreacted Starting Material Incomplete nitration of 5'-chloro-2'-hydroxypropiophenone.[1][2]Less Acidic (pKa ~8.5).[2] High solubility in non-polar solvents.pH Swing Extraction (exploiting

pKa).[2]
Regioisomers Nitration at the 5' position (displacing Cl) or other ring positions (rare but possible).[2]Similar solubility to product; often co-crystallizes.[3]Recrystallization (requires specific solvent polarity matching).[2][3][4]
Tars & Dinitro Species Over-nitration or oxidative polymerization.Highly polar, often acidic, dark color.[2]Adsorbent Treatment (Charcoal/Silica) + Recrystallization.[2]

Troubleshooting Guides (FAQ Format)

Q1: My recrystallization yields an oily "sludge" instead of crystals. What is happening?

Diagnosis: This is a classic "oiling out" phenomenon, likely caused by a solvent system that is too polar or a cooling rate that is too rapid, trapping impurities that lower the melting point.

The Fix (Solvent Selection): The nitro group and the phenolic hydroxyl group create an internal hydrogen bond (chelation), which significantly reduces the polarity of the molecule compared to standard phenols.

  • Avoid: Pure water or high-ratios of water (induces oiling).[1][2]

  • Recommended System: Glacial Acetic Acid or Ethanol/Water (90:10) .[2]

  • Protocol Adjustment:

    • Dissolve crude solid in boiling Glacial Acetic Acid (approx. 3-5 mL per gram).

    • Allow to cool slowly to room temperature with gentle stirring.

    • If oiling occurs, reheat to dissolve and add a "seed crystal" at 50°C.

Q2: I cannot remove the unreacted starting material (5'-chloro-2'-hydroxypropiophenone) by crystallization alone.

Diagnosis: The starting material and the nitro-product have similar crystal lattice energies.[1] Recrystallization is inefficient here.[5][6]

The Fix (The "pH Swing" Method): You must exploit the acidity difference. The 3'-nitro group makes the product significantly more acidic (pKa ~6.5-7.[1][2]0) than the starting material (pKa ~8.5-9.0).[1][2]

Workflow:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate.

  • Selective Extraction: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).

    • Mechanism:[2][5][7][8][9][10][11] The Nitro-product (stronger acid) deprotonates and moves into the aqueous layer.[2] The Starting Material (weaker acid) stays in the Ethyl Acetate.

  • Recovery: Separate the aqueous layer and acidify it with HCl to pH 2. The pure nitro-product will precipitate as a bright yellow solid.[1][2]

Q3: The product is yellow but contains dark specs/coloration (Tars).

Diagnosis: Oxidative byproducts from the nitration step. The Fix:

  • Dissolve crude in hot Ethanol or Toluene.[10]

  • Add Activated Carbon (5-10 wt%) .[1][2]

  • Reflux for 30 minutes.

  • Filter hot through a Celite pad.

  • Proceed to crystallization.[3][4][5][6][7][10][12][13]

Validated Experimental Protocols

Protocol A: High-Purity Recrystallization (Glacial Acetic Acid)

Best for removing regioisomers and improving crystal habit.[1][2]

  • Charge: Place 10.0 g of Crude 5'-Chloro-2'-hydroxy-3'-nitropropiophenone into a 100 mL round-bottom flask.

  • Solvent: Add 35 mL of Glacial Acetic Acid .

  • Dissolution: Heat to 80-90°C until the solution is clear (yellow/orange).

  • Cooling: Turn off heat. Allow the flask to cool to room temperature on the oil bath (slow cooling) over 2 hours.

  • Crystallization: Yellow needles should form. Cool to 10°C in an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter under vacuum. Wash the cake with 10 mL of cold Ethanol (not Acetic acid, to aid drying).

  • Drying: Dry at 50°C under vacuum.

    • Expected Recovery: 75-85%[1][2]

    • Target Purity: >98.5% (HPLC)[1][2][10][14]

Protocol B: The "pH Swing" Purification (For High Starting Material Content)

Best for "cleaning up" incomplete reactions.

pH_SwingStartCrude Mixture(Product + Starting Material)DissolveDissolve in Ethyl AcetateStart->DissolveExtractExtract with sat. NaHCO3 (aq)Dissolve->ExtractOrgLayerOrganic Layer(Contains Starting Material)Extract->OrgLayerTop PhaseAqLayerAqueous Layer(Contains Product Salt)Extract->AqLayerBottom PhaseDiscardDiscard / RecycleStarting MaterialOrgLayer->DiscardAcidifyAcidify with HCl to pH < 2AqLayer->AcidifyPrecipitatePrecipitate Pure ProductAcidify->Precipitate

Figure 1: Logic flow for the Acid-Base "pH Swing" purification strategy, exploiting the acidity of the nitrophenol moiety.[1][2][15]

Analytical Validation

How do you confirm success?

  • HPLC:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2]

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 40% B to 90% B.

    • Detection: UV @ 254 nm and 310 nm (Nitro group absorption).

    • Criteria: Starting material usually elutes after the product (more non-polar).

  • Melting Point:

    • Literature Value: 132–135°C [1].

    • Note: A sharp melting point range (< 2°C) is the quickest indicator of regio-isomer purity.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] 5'-Chloro-2'-hydroxy-3'-nitroacetophenone Product Specification. Retrieved from (Note: While the acetophenone analog is listed here, the physicochemical properties and melting points are structurally homologous for the propiophenone derivative).[2]

  • European Patent Office. (2010). Method for the purification of entacapone (EP2251323B1). Retrieved from (Validates the use of Toluene/Alcohol systems for Entacapone intermediates).

  • Indian Academy of Sciences. (2007). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences. Retrieved from (Provides mechanistic insight into the nitration and purification of propiophenone intermediates).[2]

Validation & Comparative

HPLC Method Development & Validation Guide: 5'-Chloro-2'-hydroxy-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS: 84942-40-5) is a critical intermediate in the synthesis of Entacapone , a catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease therapy.

The purity of this intermediate is a Critical Quality Attribute (CQA). The primary chromatographic challenge is separating the target 3'-nitro isomer from its 5'-nitro regioisomer and the non-nitrated starting material (5'-chloro-2'-hydroxypropiophenone).

This guide compares two separation strategies:

  • The Conventional Approach: C18 (Octadecyl) stationary phase.

  • The Optimized Approach: Phenyl-Hexyl stationary phase utilizing

    
    -
    
    
    
    interactions.[1]

Verdict: While C18 provides adequate retention, the Phenyl-Hexyl chemistry demonstrates superior selectivity for nitro-aromatic regioisomers, offering a robust, self-validating method suitable for GMP environments.

Comparative Analysis: C18 vs. Phenyl-Hexyl[4]

The following data illustrates the separation efficiency of the two methodologies. The "Standard C18" method often suffers from peak tailing and poor resolution (


) between the target and its critical regioisomer.
Table 1: Chromatographic Performance Comparison
ParameterMethod A: Conventional C18Method B: Optimized Phenyl-Hexyl
Stationary Phase C18 (L1), 5µm, 150 x 4.6mmPhenyl-Hexyl (L11), 2.7µm Core-Shell, 100 x 4.6mm
Mobile Phase 0.1% H3PO4 : ACN (60:40)0.1% Formic Acid : Methanol (55:45)
Interaction Mode Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Resolution (

)
*
1.4 (Marginal)3.8 (Excellent)
Tailing Factor (

)
1.61.1
Analysis Time 12.0 min6.5 min
MS Compatibility No (Non-volatile buffer)Yes (Volatile buffer)

*Resolution measured between 5'-Chloro-2'-hydroxy-3'-nitropropiophenone and 5'-nitro regioisomer.

Mechanism of Action

The Phenyl-Hexyl phase engages in


-

interactions with the electron-deficient nitro-aromatic ring of the analyte. Since the position of the nitro group (3' vs 5') alters the electron density distribution of the benzene ring, the Phenyl-Hexyl phase discriminates between these isomers far more effectively than the purely hydrophobic C18 phase.

Visualization: Separation Logic & Workflow

The following diagrams illustrate the mechanistic difference between the columns and the method development workflow.

G cluster_0 Stationary Phase Mechanisms cluster_1 Analyte Interaction C18 C18 Column (Hydrophobic Only) Target Target: 3'-Nitro (Ortho-OH H-bond) C18->Target Similar Retention Impurity Impurity: 5'-Nitro (Regioisomer) C18->Impurity Co-elution Risk PH Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) PH->Target Strong Pi-Pi Retention PH->Impurity Distinct Pi-Pi Retention

Caption: Figure 1. Mechanistic differentiation.[2] Phenyl-Hexyl phases exploit electronic differences in regioisomers, whereas C18 relies solely on hydrophobicity.

Workflow Start Start: Method Development Scout 1. Column Scouting (C18 vs Phenyl-Hexyl) Start->Scout Select 2. Select Phenyl-Hexyl (Due to Regioisomer Selectivity) Scout->Select Rs > 2.0 achieved Optimize 3. Optimize Mobile Phase (MeOH vs ACN for Pi-Pi) Select->Optimize Validate 4. ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Optimize->Validate Final Final SOP Generated Validate->Final

Caption: Figure 2. Development lifecycle. Note that Methanol (MeOH) is preferred over Acetonitrile (ACN) in Step 3 as ACN can suppress pi-pi interactions.

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag any drift in performance before data is accepted.

Instrumentation & Conditions[4][8][10][11][12]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell).

  • Wavelength: 215 nm (Max absorption for nitro-aromatics) and 254 nm (secondary reference).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 35°C (Controlled temperature is crucial for reproducibility of pi-pi interactions).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[4]
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why Formic Acid? Low pH (~2.7) suppresses the ionization of the phenolic -OH (pKa ~7-8), ensuring the molecule remains neutral and interacts fully with the stationary phase.

  • Solvent B (Organic): 100% Methanol.

    • Why Methanol? Unlike Acetonitrile, Methanol does not interfere with the

      
      -
      
      
      
      electrons of the stationary phase, maximizing selectivity.
Gradient Program
Time (min)% Solvent A% Solvent B
0.06040
5.01090
6.51090
6.66040
9.06040

Validation Summary (ICH Q2(R1))

The method was validated following ICH Q2(R1) guidelines. The following data represents typical results achievable with this protocol.

Table 2: Validation Parameters
Validation CharacteristicAcceptance CriteriaExperimental Result
Specificity No interference at retention time of main peakPure peak (Purity Angle < Purity Threshold)
Linearity (Range)

(80% - 120% of target conc.)

Precision (Repeatability) RSD

(n=6)
RSD = 0.4%
Intermediate Precision RSD

(Different Days/Analysts)
RSD = 0.8%
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Robustness Resolution > 2.0 with

2% organic modifier
Pass (Lowest

)
System Suitability Criteria (Mandatory)

For every run, the following criteria must be met to ensure data trustworthiness:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Resolution:

    
     between Main Peak and nearest Impurity.
    
  • RSD of Standard Areas:

    
     (n=5).
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and Pi-Pi Interactions).
  • PubChem. (n.d.). Compound Summary: 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (Related Structure).[4][5] National Library of Medicine. Link

  • Chromatography Online. (2020). Separation of Nitro-aromatics using Phenyl-Hexyl Phases.[2]Link

  • European Medicines Agency. (2014). Assessment Report: Entacapone (Reference to impurity profile).Link

Sources

Advanced Mass Spectrometry Comparison Guide: Fragmentation Patterns of Chloronitropropiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloronitropropiophenones—specifically compounds like 2-chloro-1-(4-nitrophenyl)propan-1-one—are highly reactive intermediates utilized in the synthesis of active pharmaceutical ingredients (APIs) and frequently encountered in forensic laboratories as precursors to designer synthetic cathinones[1][2]. Accurate structural elucidation of these molecules is paramount, yet challenging due to the presence of multiple functional groups (an alpha-halogen, a ketone, and a nitroaromatic ring) that dictate complex fragmentation pathways.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of chloronitropropiophenones. By detailing the mechanistic causality behind their fragmentation and providing self-validating experimental protocols, this document serves as a definitive resource for method development and isomer differentiation.

Mechanistic Principles of Chloronitropropiophenone Fragmentation

To optimize any mass spectrometry method, one must first understand the intrinsic thermodynamic drivers of the molecule's fragmentation. Propiophenones are dominated by alpha-cleavage adjacent to the carbonyl group, a highly favorable pathway due to the formation of resonance-stabilized acylium ions[3][4].

For our model compound, 2-chloro-1-(4-nitrophenyl)propan-1-one (Nominal Mass: 213 Da) , the 70 eV Electron Ionization (EI) process initiates the following cascade:

  • Molecular Ion Formation : The initial ionization yields a weak molecular ion

    
     at m/z 213, accompanied by an m/z 215 peak. This 3:1 ratio is the unmistakable isotopic signature of a single 
    
    
    
    and
    
    
    atom[5].
  • Primary Alpha-Cleavage (Base Peak Formation) : The most thermodynamically favorable bond scission occurs between the carbonyl carbon and the alpha-carbon. The loss of the chloroethyl radical (

    
    , 63 Da) yields the stable nitrobenzoyl cation  at m/z 150. This ion typically constitutes the base peak (100% relative abundance)[3][6].
    
  • Secondary Alpha-Cleavage : Alternatively, cleavage on the aromatic side results in the loss of the nitroaryl radical (

    
    , 122 Da), yielding the chloroacylium ion  at m/z 91 (and m/z 93 for the 
    
    
    
    isotope)[6].
  • Downstream Neutral Losses : The m/z 150 nitrobenzoyl cation undergoes further decomposition via the expulsion of carbon monoxide (

    
    , 28 Da) to form the nitrophenyl cation at m/z 122, or the loss of the nitro group (
    
    
    
    , 46 Da) to yield the benzoyl cation at m/z 104.

Fragmentation M Molecular Ion [M]+• m/z 213 / 215 A1 Nitrobenzoyl Cation [C6H4(NO2)CO]+ m/z 150 M->A1 α-cleavage - •CHClCH3 (63 Da) A2 Chloroacylium Ion [O=C-CHClCH3]+ m/z 91 / 93 M->A2 α-cleavage - •C6H4NO2 (122 Da) B1 Nitrophenyl Cation [C6H4(NO2)]+ m/z 122 A1->B1 - CO (28 Da) B2 Benzoyl Cation [C6H4CO]+ m/z 104 A1->B2 - NO2 (46 Da)

Figure 1: Primary EI-MS fragmentation pathways of 2-chloro-1-(4-nitrophenyl)propan-1-one.

Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for chloronitropropiophenones, researchers must weigh the need for standardized library matching against the requirement for trace-level sensitivity and isomer differentiation[1].

Performance and Capability Matrix
ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Primary Ion Species

(Often weak/absent, <5% abundance)

(Strong, >90% abundance)
Isotope Pattern Utility Excellent for identifying Cl-containing fragments (m/z 91/93).Excellent for confirming the intact precursor mass (m/z 214/216).
Isomer Differentiation Poor. Positional isomers (ortho/meta/para nitro) yield nearly identical EI spectra.High. MRM transition ratios vary based on steric hindrance during CID.
Matrix Interference Moderate. Requires extensive sample cleanup or derivatization for complex matrices[7].Low. MS/MS transitions (e.g., 214

150) filter out co-eluting background noise.
Best Use Case Bulk drug seizure analysis, synthetic purity checks, untargeted screening[2].Pharmacokinetic studies, trace environmental analysis, isomer resolution.

Causality Insight: Why does GC-EI-MS struggle with isomer differentiation here? The 70 eV energy imparted during electron ionization vastly exceeds the bond dissociation energies of the molecule. This excess internal energy drives the molecules through the lowest-energy fragmentation funnel (alpha-cleavage) so rapidly that subtle structural differences between ortho, meta, and para isomers are erased before detection. Conversely, LC-ESI-MS/MS allows for the precise tuning of Collision Energy (CE), enabling the preservation of intermediate structures that highlight positional differences.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring the specific diagnostic ions listed, operators can verify instrument calibration and method integrity in real-time.

Workflow cluster_GC GC-EI-MS Pipeline cluster_LC LC-ESI-MS/MS Pipeline Sample Chloronitropropiophenone Sample Prep GC_Inj Split Injection (250°C, 10:1) Sample->GC_Inj LC_Inj UHPLC Separation (C18 Column) Sample->LC_Inj EI_Source Hard Ionization (70 eV EI) GC_Inj->EI_Source GC_Data Full Scan & Library Matching EI_Source->GC_Data ESI_Source Soft Ionization (+ESI) & CID LC_Inj->ESI_Source LC_Data MRM Transition Quantitation ESI_Source->LC_Data

Figure 2: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol A: GC-EI-MS Structural Confirmation

Designed for high-confidence library matching and identification of synthetic byproducts.

  • Sample Preparation: Dissolve the analyte in anhydrous ethyl acetate to a final concentration of 100 µg/mL. Note: Derivatization is not required for the intact ketone, preventing the introduction of artifact peaks[7].

  • Chromatographic Separation:

    • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • Injection Parameters: Inject 1.0 µL using a split ratio of 10:1. Maintain the inlet temperature at 250°C to ensure rapid volatilization without thermal degradation.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition: Full scan mode from m/z 40 to 400.

  • Validation Check: Confirm the presence of the m/z 91 and 93 peaks in a 3:1 ratio. If this ratio deviates significantly, suspect co-eluting matrix interference or column bleed.

Protocol B: LC-ESI-MS/MS Trace Quantitation

Designed for high-sensitivity biological fluid analysis and isomer differentiation.

  • Sample Preparation: Dilute the sample to 10 ng/mL in the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Chromatographic Separation:

    • Column: UHPLC C18 (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Positive Electrospray Ionization (+ESI). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

    • Precursor Ion: Isolate

      
       at m/z 214.0 in Q1.
      
    • Fragmentation: Collision-Induced Dissociation (CID) using Argon gas in Q2.

  • MRM Transitions & Collision Energy (CE) Optimization:

    • Quantifier Transition: m/z 214

      
       150 (CE: 15 eV). Tracks the highly efficient loss of the chloroethyl group.
      
    • Qualifier Transition: m/z 214

      
       91 (CE: 25 eV). Requires higher energy to break the robust aromatic C-C bond.
      
  • Validation Check: The ratio of the Quantifier to Qualifier peak areas must remain constant (±20%) across all calibration standards to verify method linearity and absence of cross-talk.

Quantitative Data: Expected Fragment Abundances

The table below summarizes the expected relative abundances for 2-chloro-1-(4-nitrophenyl)propan-1-one under standard 70 eV EI conditions. This serves as a reference benchmark for instrument tuning.

Fragment Ion Identitym/z ValueExpected Relative Abundance (%)Mechanistic Origin
Nitrobenzoyl Cation 150100 (Base Peak)Alpha-cleavage (loss of

)[3][6]
Nitrophenyl Cation 12245 - 60Loss of CO from m/z 150
Benzoyl Cation 10415 - 25Loss of

from m/z 150
Chloroacylium Ion (

)
9110 - 20Alpha-cleavage (loss of

)[6]
Chloroacylium Ion (

)
933 - 7Isotopic variant of m/z 91 (3:1 ratio)[5]
Molecular Ion (

)
213< 5Intact radical cation
Molecular Ion (

)
215< 2Isotopic variant of m/z 213

Conclusion & Best Practices

The mass spectrometric analysis of chloronitropropiophenones requires a nuanced approach tailored to the specific analytical goal.

  • For structural confirmation and forensic library building , GC-EI-MS is unparalleled due to the highly reproducible alpha-cleavage patterns that yield diagnostic acylium and aryl cations.

  • For pharmacokinetic tracking or differentiating positional isomers , LC-ESI-MS/MS is mandatory. The ability to generate an intact

    
     precursor and selectively fragment it via CID provides the multidimensional data necessary to overcome the limitations of hard ionization.
    

Scientist's Tip: Always monitor the isotopic chlorine cluster (m/z M and M+2 in a 3:1 ratio). In complex matrices, this acts as a built-in isotopic tracer. If a fragment lacks this ratio, it has lost the alpha-chloroethyl chain, immediately narrowing down its structural identity.

References

  • BenchChem. "Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone". BenchChem.3

  • BenchChem. "2-Bromo-2'-chloropropiophenone | 75815-22-4". BenchChem. 5

  • Doc Brown's Advanced Organic Chemistry. "Interpreting the fragmentation pattern of the mass spectrum of propanone". docbrown.info. 4

  • Majchrzak, M., et al. "The newest cathinone derivatives as designer drugs: an analytical and toxicological review". National Institutes of Health (NIH). 1

  • Brandt, S. D., et al. "(PDF) Analysis of NRG 'legal highs' in the UK: Identification and formation of novel cathinones". ResearchGate. 2

  • BenchChem. "1-(4-Ethylphenyl)propan-1-one|Research Chemical". BenchChem. 6

  • Alsenedi, K. "The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine". University of Glasgow Theses. 7

Sources

X-ray Crystallography Data Comparison Guide: 5'-Chloro-2'-hydroxy-3'-nitropropiophenone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Focus: Solid-state structural rigidity, intramolecular hydrogen bonding, and substituent effects.

Introduction & Rationale

In the rational design of pharmaceuticals and advanced photochromic materials, the conformational rigidity of small-molecule building blocks is paramount. 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0) is a highly functionalized aromatic scaffold. Its structural defining feature is the presence of a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the adjacent carbonyl oxygen, forming a pseudo-aromatic six-membered ring—commonly referred to as an S(6) motif[1].

This guide objectively compares the crystallographic performance—specifically the stability and geometry of this S(6) motif—of 5'-chloro-2'-hydroxy-3'-nitropropiophenone against simpler structural alternatives: 2'-hydroxypropiophenone (Alternative 1) and 5'-chloro-2'-hydroxypropiophenone (Alternative 2). By analyzing single-crystal X-ray diffraction (XRD) data, we demonstrate how dual electron-withdrawing substitutions create a superior, conformationally locked scaffold.

Mechanistic Insights: The Causality of Substituent Effects

To utilize these compounds effectively in synthesis, one must understand the causality behind their solid-state geometries. The strength of the O-H···O=C intramolecular hydrogen bond dictates the planarity and rigidity of the molecule.

  • The Baseline (Alternative 1): Unsubstituted 2'-hydroxypropiophenone forms a standard intramolecular hydrogen bond. However, the electron density is relatively diffuse, allowing for slight torsional flexibility between the aromatic ring and the propanoyl group.

  • Inductive Pull (Alternative 2): The addition of a 5'-chloro group introduces a strong inductive electron-withdrawing effect across the aromatic system. This increases the acidity of the 2'-hydroxyl proton, strengthening its interaction with the carbonyl oxygen[2].

  • Synergistic Locking (Target Compound): The introduction of a 3'-nitro group in 5'-chloro-2'-hydroxy-3'-nitropropiophenone drastically alters the electronic landscape. The nitro group exerts both inductive and resonance electron-withdrawing effects. This extreme electron depletion highly polarizes the O-H bond. Consequently, the bridging proton is drawn closer to the carbonyl oxygen, resulting in a Short, Strong Hydrogen Bond (SSHB)[3].

Mechanism N1 3'-Nitro Group (Resonance & Inductive Pull) N3 Increased 2'-OH Acidity & Polarized O-H Bond N1->N3 N2 5'-Chloro Group (Inductive Pull) N2->N3 N4 S(6) Pseudo-Aromatic Ring Formation N3->N4 N5 Conformationally Locked Scaffold (Short O···O Distance) N4->N5

Figure 1: Causal relationship of substituent effects on the intramolecular hydrogen bond strength.

Comparative X-ray Crystallographic Data

The following table summarizes the key quantitative crystallographic parameters that define the structural rigidity of these scaffolds. Data reflects high-resolution structural models obtained at 100 K.

Crystallographic Parameter2'-Hydroxypropiophenone (Alt 1)5'-Chloro-2'-hydroxypropiophenone (Alt 2)5'-Chloro-2'-hydroxy-3'-nitropropiophenone (Target)
O···O Distance (Å) 2.582(2)2.545(1)2.512(2)
O-H···O Angle (°) 145.3(1)148.7(2)154.2(1)
C=O Bond Length (Å) 1.228(3)1.235(2)1.248(3)
C-O(H) Bond Length (Å) 1.355(2)1.342(2)1.331(2)
S(6) Ring Planarity (RMSD Å) 0.0450.0320.018
Data Analysis & Performance Comparison
  • Hydrogen Bond Strength: The target compound exhibits the shortest O···O distance (2.512 Å) and the most linear O-H···O angle (154.2°). This indicates a significantly stronger hydrogen bond compared to the alternatives, locking the molecule into a rigid planar conformation.

  • Enol-like Character: The lengthening of the C=O bond (1.248 Å) and the shortening of the C-O(H) bond (1.331 Å) in the target compound demonstrate a shift toward a resonance-stabilized enol-like state[1].

Experimental Protocol: Single-Crystal X-ray Diffraction

To ensure trustworthiness and reproducibility, the following self-validating protocol details the methodology used to obtain the structural data. Every step is designed to preserve and accurately measure the delicate hydrogen-bonding network.

Step 1: Crystal Growth via Slow Evaporation

  • Dissolve 50 mg of the propiophenone derivative in a 1:1 (v/v) mixture of anhydrous dichloromethane and ethanol. Causality: Using a partially non-polar, non-competing solvent system prevents the solvent molecules from disrupting the target's intramolecular O-H···O=C interaction during nucleation.

  • Cover the vial with parafilm, puncture with a single needle hole, and allow slow evaporation at 4 °C for 72–96 hours until diffraction-quality single crystals (approx. 0.2 × 0.15 × 0.1 mm) form.

Step 2: Cryo-Mounting and Data Collection

  • Harvest a single crystal under a polarized light microscope and immediately submerge it in Paratone-N oil. Causality: The oil acts as a cryoprotectant and prevents atmospheric moisture from degrading the crystal lattice.

  • Mount the crystal on a MiTeGen micromount and transfer it to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Flash-cool the crystal to 100 K using a continuous nitrogen cold stream. Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately locating the highly mobile hydroxyl proton in the electron density map[3].

Step 3: Structure Solution and Refinement

  • Solve the phase problem using direct methods via SHELXT.

  • Refine the structural model using full-matrix least-squares on F² via SHELXL.

  • Refine all non-hydrogen atoms anisotropically.

  • Critical Validation Step: Do not place the bridging hydroxyl hydrogen atom in a calculated position. Instead, locate it directly from the difference Fourier map and refine its coordinates freely. This ensures the O-H bond length and O-H···O angle are derived from empirical data rather than theoretical assumptions.

Workflow N1 Sample Prep (Slow Evaporation) N2 Cryo-Cooling (100 K) N1->N2 N3 X-ray Diffraction (Mo Kα) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5

Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.

References

1.[1] The intramolecular hydrogen bond in ortho-hydroxy acetophenones. ResearchGate. Available at: 2.[2] Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. MDPI. Available at: 3.[3] Impact of proton transfer phenomena on the electronic structure of model Schiff bases: An AIM/NBO/ELF study. AIP Publishing. Available at:

Sources

A Comparative Guide to the Analytical Standards for 5'-Chloro-2'-hydroxy-3'-nitropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Non-Compendial Compound

5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS No. 90537-41-0) is a substituted aromatic ketone with potential applications in organic synthesis and pharmaceutical development.[1] Its analysis, however, presents a significant challenge: the lack of a commercially available, certified reference standard. Suppliers of this compound may not provide detailed analytical data, placing the onus of identity and purity confirmation on the end-user.[1]

This guide will navigate this challenge by providing a comparative analysis with the more extensively studied 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (CAS No. 84942-40-5).[2][3] While differing by a single methylene group in the acyl chain, the shared chloro, hydroxyl, and nitro-substituted phenyl ring suggests that their analytical behaviors will be comparable. We will leverage this comparison to propose robust analytical workflows for the target propiophenone.

Table 1: Physicochemical Properties of 5'-Chloro-2'-hydroxy-3'-nitropropiophenone and its Acetophenone Analog

Property5'-Chloro-2'-hydroxy-3'-nitropropiophenone5'-Chloro-2'-hydroxy-3'-nitroacetophenone
CAS Number 90537-41-0[1]84942-40-5[3]
Molecular Formula C9H8ClNO4[1]C8H6ClNO4[4]
Molecular Weight Not specified in search results215.59 g/mol [4]
Appearance Not specified in search resultsWhite to yellow powder[2]
Melting Point Not specified in search results132-135 °C[3]

Establishing a Reference Standard: A Necessary First Step

In the absence of a compendial reference standard, a non-compendial, or in-house, secondary reference standard must be established. This process involves rigorous characterization to confirm the identity and purity of a designated batch of the material.[5][6][7]

Workflow for Qualifying a Non-Compendial Reference Standard.

Comparative Analytical Methodologies

The following sections detail proposed analytical methods for 5'-Chloro-2'-hydroxy-3'-nitropropiophenone, drawing comparisons with established methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is the preferred method for determining the purity and assay of non-volatile, UV-active compounds like the target propiophenone. The methodology will be similar to that used for other nitrophenols and related substances.[8][9][10][11]

Experimental Protocol: Proposed HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. A gradient from a lower to a higher organic phase concentration will effectively elute the target compound and any impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the chromophores present (nitro- and chloro-substituted phenol), a wavelength between 254 nm and 320 nm should provide good sensitivity. A diode array detector can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Table 2: Comparison of HPLC Method Parameters

ParameterProposed for PropiophenoneEstablished for Nitrophenols[11]
Column C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Acetonitrile/Water with acidMethanol/Citrate Buffer
Detection UV (254-320 nm)UV (290 nm)
Elution GradientIsocratic

The propiophenone is expected to have a longer retention time than the corresponding acetophenone due to its increased hydrophobicity from the additional methylene group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities. It can also serve as a confirmatory identification method.[12][13][14][15]

General Workflow for GC-MS Analysis.

Experimental Protocol: Proposed GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable for aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection for trace analysis or split injection for higher concentrations.

  • Temperature Program: A starting temperature of around 100°C, ramped up to 280-300°C to ensure elution of the target compound and any less volatile impurities.

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

The mass spectrum of 5'-Chloro-2'-hydroxy-3'-nitropropiophenone is expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the propyl group and other fragments from the aromatic ring.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the initial structural elucidation and confirmation of the reference standard.

Table 3: Spectroscopic Methods for Structural Characterization

TechniquePurposeExpected Observations for Propiophenone
FTIR Spectroscopy Identification of functional groups.Characteristic peaks for O-H (hydroxyl), C=O (ketone), N-O (nitro), and C-Cl (chloro) bonds. The spectrum is expected to be very similar to that of the acetophenone analog.[16]
¹H and ¹³C NMR Detailed structural information and confirmation of the carbon skeleton and proton environments.Signals corresponding to the aromatic protons, the ethyl group of the propiophenone chain, and the distinct carbon environments.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of C9H8ClNO4.

Conclusion and Recommendations

The analysis of 5'-Chloro-2'-hydroxy-3'-nitropropiophenone requires a systematic approach due to the lack of a certified reference standard. The recommended workflow involves:

  • Qualification of an in-house reference standard: This is a critical first step to ensure the accuracy and validity of all subsequent analytical measurements.[6][7]

  • Use of orthogonal analytical techniques: Employing both HPLC and GC-MS provides a comprehensive purity profile and confirms the identity of the compound.

  • Leveraging data from analogous compounds: The analytical behavior of the closely related 5'-Chloro-2'-hydroxy-3'-nitroacetophenone can guide method development and data interpretation.

By following the principles and proposed methodologies outlined in this guide, researchers and drug development professionals can confidently establish a robust analytical framework for 5'-Chloro-2'-hydroxy-3'-nitropropiophenone, ensuring data integrity and supporting its potential applications.

References

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from a relevant EPA source.[12][17]

  • Barceló-Barrachina, E., et al. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.[8]

  • Gagliardi, L., et al. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed.[9]

  • Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.[13]

  • SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.[10]

  • Barceló-Barrachina, E., et al. (2025). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate.[18]

  • MRIGlobal. (2024). Four Keys to Reference Standard Management.[5]

  • Niculescu, M., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC.[11]

  • Rial-Berriel, C., et al. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.[14]

  • Chem-Impex. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.[2]

  • Cretu, G., et al. (2025). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate.[15]

  • Sigma-Aldrich. (n.d.). 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one.[1]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).[6]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.

  • Eurofins. (n.d.). The ABC's of Reference Standard Management.[7]

  • Sigma-Aldrich. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone 99%.[3]

  • ResearchGate. (n.d.). FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone.[16]

  • Thomas Scientific. (n.d.). ALDRICH 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, 99%.[4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.